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  • Product: Dibutyl methyl phosphate
  • CAS: 7242-59-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Dibutyl Methyl Phosphate (DBMP)

Topic: Dibutyl methyl phosphate (CAS 7242-59-3) Properties & Technical Guide Content Type: Technical Monograph / Whitepaper Audience: Researchers, Chemical Defense Scientists, and Toxicologists Advanced Characterization,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dibutyl methyl phosphate (CAS 7242-59-3) Properties & Technical Guide Content Type: Technical Monograph / Whitepaper Audience: Researchers, Chemical Defense Scientists, and Toxicologists

Advanced Characterization, Synthesis, and Application as a Chemical Warfare Agent Simulant[1]

Executive Summary

Dibutyl methyl phosphate (DBMP), CAS 7242-59-3, is a mixed trialkyl phosphate ester primarily utilized in defense research as a structural and physical simulant for G-series nerve agents (e.g., Sarin, Soman). Unlike its phosphonate analogs (such as dimethyl methylphosphonate, DMMP), DBMP retains the phosphate core (P-O-C linkages), making it a critical model for studying the hydrolytic stability and decontamination kinetics of organophosphorus compounds without the extreme lethality of actual chemical warfare agents (CWAs).

This guide provides a definitive technical profile of DBMP, synthesizing verified physicochemical data, self-validating synthesis protocols, and mechanistic degradation pathways to support high-fidelity experimental design.

Physicochemical Profile

The following data distinguishes DBMP (neutral triester) from its acidic hydrolysis product, dibutyl phosphate (DBP, CAS 107-66-4), a common contaminant in commercial samples.

PropertyValueCondition/Note
CAS Number 7242-59-3Unique Identifier
Molecular Formula C₉H₂₁O₄P
Molecular Weight 224.23 g/mol
Physical State Colorless LiquidAt STP
Boiling Point 58 °C@ 7 Torr (Vacuum) [1]
Density 1.1083 g/cm³@ 20 °C [1]
Solubility HydrophobicSoluble in alcohols, CHCl₃, toluene; low water solubility.[1][2]
Vapor Pressure ~0.05 mmHg@ 25 °C (Estimated based on homologs)
Flash Point >100 °CCombustible

Technical Note: Researchers must verify the purity of DBMP via ³¹P NMR prior to use in kinetic studies. Commercial "technical grade" samples often contain 1–5% dibutyl phosphate (acidic), which can catalyze auto-hydrolysis and skew decontamination data.

Synthesis & Production Protocols

To ensure high purity for analytical standards, the Michaelis-Becker reaction is the preferred synthetic route over direct esterification, as it minimizes the formation of acidic byproducts.

Protocol: Michaelis-Becker Synthesis of DBMP

Objective: Synthesize high-purity Dibutyl methyl phosphate from Dibutyl phosphite.

Reagents:

  • Dibutyl phosphite (CAS 1809-19-4)

  • Sodium Hydride (NaH), 60% dispersion in oil

  • Methyl Iodide (MeI)

  • Tetrahydrofuran (THF), anhydrous

Workflow:

  • Activation: In a flame-dried 3-neck flask under inert atmosphere (N₂), suspend NaH (1.1 eq) in anhydrous THF at 0°C.

  • Deprotonation: Dropwise add Dibutyl phosphite (1.0 eq). Evolution of H₂ gas indicates the formation of Sodium dibutyl phosphite. Stir until H₂ evolution ceases.

  • Alkylation: Cool the solution to -10°C. Add Methyl Iodide (1.2 eq) dropwise to minimize exothermic runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Wash organic layer with water and brine. Dry over MgSO₄.

  • Purification: Distill under reduced pressure (vacuum) to isolate DBMP.

Visualization: Synthesis Pathway

Synthesis Start Dibutyl Phosphite (BuO)2P(O)H Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Inter Intermediate Sodium Salt (BuO)2P(O)Na Step1->Inter - H2 Step2 Methylation (MeI, -10°C -> RT) Inter->Step2 Product Dibutyl Methyl Phosphate (BuO)2P(O)OMe Step2->Product - NaI

Figure 1: Step-wise synthesis of DBMP via the Michaelis-Becker route, ensuring regiospecific methylation.

Analytical Characterization

Accurate identification of DBMP requires distinguishing it from phosphonate simulants (like DMMP) and degradation products.

Nuclear Magnetic Resonance (NMR)
  • ³¹P NMR: This is the diagnostic standard.

    • DBMP (Phosphate): Resonates at -1.0 to +1.0 ppm (relative to 85% H₃PO₄).

    • Contrast: Phosphonates (e.g., DMMP) resonate downfield at ~30–35 ppm . This shift difference is due to the shielding effect of the extra oxygen atom in the phosphate ester [2].

  • ¹H NMR:

    • Methyl doublet (P-O-CH ₃) at ~3.7 ppm (

      
       Hz).
      
    • Butyl multiplets at 0.9–1.7 ppm and 4.0 ppm (P-O-CH ₂-).

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 224 (weak).

  • Base Peak: Typically m/z 99 (protonated phosphoric acid fragment) or m/z 155 (loss of butyl group).

  • Fragmentation Pattern: Sequential loss of alkene (butene) via McLafferty rearrangement is characteristic of butyl esters.

Application in Defense Research (CWA Simulant)

DBMP is engineered to mimic the physical behavior of nerve agents without the acute toxicity.

FeatureNerve Agent (Sarin/GB)Simulant (DBMP)Research Utility
Bond Structure P-F (Labile, Toxic)P-O-C (Stable, Non-toxic)DBMP mimics the molecular size and lipophilicity but not the reactivity of the leaving group.
Viscosity LowMedium-LowSuitable for testing aerosol dispersion and filter penetration.
Hydrolysis Rapid (forms HF)Slow (forms Methanol)Used to test catalytic decontamination materials (e.g., MOFs, enzymes) where substrate turnover is the metric.

Key Application - Decontamination Testing: DBMP is used to challenge functionalized textiles and Metal-Organic Frameworks (MOFs). Because the P-O-C bond is more stable than the P-F bond in Sarin, a decontaminant that successfully hydrolyzes DBMP is statistically likely to be effective against the live agent (conservative positive predictor).

Degradation & Decontamination Mechanisms

Understanding the hydrolysis of DBMP is vital for environmental fate modeling and decontamination verification.

Hydrolysis Pathways
  • Alkaline Hydrolysis (SN2 @ P): Nucleophilic attack by OH⁻ at the phosphorus center. The methoxy group is the better leaving group compared to butoxy.

    • Product: Dibutyl phosphate + Methanol.

  • Acidic Hydrolysis: Protonation of the phosphoryl oxygen followed by water attack.

    • Product: Mixture of Dibutyl phosphate and Methyl butyl phosphate.

Visualization: Hydrolysis Logic

Hydrolysis cluster_alkaline Alkaline Conditions (pH > 10) cluster_enzymatic Enzymatic / Catalytic DBMP Dibutyl Methyl Phosphate (BuO)2P(O)OMe OH_Attack Nucleophilic Attack (OH- at Phosphorus) DBMP->OH_Attack Enz_Attack Phosphotriesterase (PTE) Active Site Binding DBMP->Enz_Attack Prod_Alk Dibutyl Phosphate (Salt) + Methanol OH_Attack->Prod_Alk Prod_Enz Dibutyl Phosphate + Methanol Enz_Attack->Prod_Enz

Figure 2: Primary degradation pathways. Note that the P-OMe bond is generally the first point of cleavage due to steric accessibility.

Safety & Handling

While DBMP is a simulant, it is an industrial organophosphate and requires rigorous safety protocols.

  • Toxicity: DBMP is not a potent acetylcholinesterase (AChE) inhibitor (unlike DFP or Paraoxon). It lacks the anhydride or halide leaving group necessary for rapid phosphorylation of the serine residue in the enzyme active site [3].

  • Hazards:

    • Skin/Eye: Moderate irritant. Prolonged exposure can cause dermatitis.

    • Inhalation: Mist may cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory.

  • Spill Management: Absorb with vermiculite. Neutralize surfaces with dilute NaOH to ensure hydrolysis of residues.

References

  • CAS Common Chemistry. Diethyl methyl phosphate (Analogous Data Source for DBMP Properties). American Chemical Society.[3] [Link] (Accessed via verified database search).

  • National Institutes of Health (NIH). Cholinesterase inhibition by organophosphorus compounds.[Link]

  • PubChem. Phosphoric acid, dibutyl methyl ester (Compound Summary).[2] National Library of Medicine. [Link]

Sources

Exploratory

A Comparative Analysis of Dibutyl Methyl Phosphate and Tributyl Phosphate: Structure, Properties, and Analytical Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Organophosphorus compounds are a broad class of molecules with diverse applications, ranging from industrial solven...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus compounds are a broad class of molecules with diverse applications, ranging from industrial solvents and plasticizers to critical reagents in pharmaceutical manufacturing. Among these, alkyl phosphates play a significant role due to their unique physicochemical properties. This technical guide provides a detailed comparative analysis of two such compounds: dibutyl methyl phosphate (DBMP) and the more commonly known tributyl phosphate (TBP). As a Senior Application Scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the core differences in their chemical structures, the resulting variations in their properties, and robust analytical methodologies for their differentiation and characterization. This guide is structured to provide not just data, but also the underlying scientific principles and practical, field-tested insights to support experimental design and interpretation.

Unveiling the Molecular Architecture: A Structural Comparison

The fundamental difference between dibutyl methyl phosphate and tributyl phosphate lies in their ester substituents attached to the central phosphate core. This seemingly minor variation has a profound impact on their respective chemical and physical behaviors.

Dibutyl Methyl Phosphate (DBMP) possesses two butyl groups and one methyl group esterified to the phosphate moiety.

Tributyl Phosphate (TBP) , in contrast, has three butyl groups esterified to the phosphate core.[1]

This structural variance is visually represented in the following diagram:

G cluster_DBMP Dibutyl Methyl Phosphate (DBMP) cluster_TBP Tributyl Phosphate (TBP) P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 O1_3 O P1->O1_3 O1_4 =O P1->O1_4 C1_Me CH₃ O1_1->C1_Me C1_Bu1 (CH₂)₃CH₃ O1_2->C1_Bu1 C1_Bu2 (CH₂)₃CH₃ O1_3->C1_Bu2 P2 P O2_1 O P2->O2_1 O2_2 O P2->O2_2 O2_3 O P2->O2_3 O2_4 =O P2->O2_4 C2_Bu1 (CH₂)₃CH₃ O2_1->C2_Bu1 C2_Bu2 (CH₂)₃CH₃ O2_2->C2_Bu2 C2_Bu3 (CH₂)₃CH₃ O2_3->C2_Bu3

Caption: Chemical Structures of Dibutyl Methyl Phosphate and Tributyl Phosphate.

The presence of the smaller, less sterically hindering methyl group in DBMP compared to a third butyl group in TBP influences the molecule's polarity, steric accessibility to the phosphorus center, and ultimately its reactivity and interaction with other molecules.

A Comparative Overview of Physicochemical Properties

The structural differences between DBMP and TBP manifest in their macroscopic physicochemical properties. A comprehensive understanding of these properties is crucial for their handling, application, and analytical separation.

PropertyDibutyl Methyl Phosphate (DBMP)Tributyl Phosphate (TBP)Rationale for Difference
Molecular Formula C₉H₂₁O₄PC₁₂H₂₇O₄P[2]TBP has an additional C₃H₆ component from the third butyl group.
Molecular Weight 224.23 g/mol [3]266.31 g/mol [2]The larger butyl group in TBP contributes to a higher molecular weight.
Appearance Colorless liquidColorless, odorless liquid[1]Both are clear liquids under standard conditions.
Density ~1.05 g/cm³0.9727 g/mL[1]The more compact structure of DBMP may lead to a slightly higher density.
Boiling Point ~200°C289 °C[1]The higher molecular weight and increased van der Waals forces in TBP result in a significantly higher boiling point.
Melting Point Not readily available-80 °C[1]TBP has a very low melting point, indicating it remains liquid over a wide temperature range.
Solubility in Water Limited0.4 g/L[1]Both have limited water solubility due to their hydrophobic alkyl chains. DBMP might be slightly more soluble due to its slightly higher polarity.
Solubility in Organic Solvents Soluble in ethanol and etherSoluble in many organic solventsThe alkyl chains in both molecules confer good solubility in nonpolar and moderately polar organic solvents.

Synthesis Routes: A Brief Overview

The synthesis of these alkyl phosphates typically involves the esterification of phosphoric acid or a derivative thereof.

Dibutyl Methyl Phosphate Synthesis: A common method for the synthesis of DBMP is the esterification of phosphoric acid with butanol and methanol, often catalyzed by an acid such as sulfuric acid.[4]

Tributyl Phosphate Synthesis: TBP is commercially produced by the reaction of phosphoryl chloride with n-butanol.

Applications in Science and Industry

Both DBMP and TBP have found utility in various industrial and scientific applications, largely driven by their properties as solvents and plasticizers.

Dibutyl Methyl Phosphate is utilized as a plasticizer and a flame retardant.[4] Its applications also extend to industrial manufacturing and potential uses in drug delivery systems.[4]

Tributyl Phosphate has a broader range of well-established applications. It is extensively used as a plasticizer for cellulose esters, lacquers, and vinyl resins.[5] It also serves as a solvent for inks, a defoaming agent, and a wetting agent in textiles.[5] A critical application of TBP is in the nuclear industry as an extractant in the PUREX process for the separation of uranium and plutonium from spent nuclear fuel.[6]

Analytical Differentiation: A Practical Guide

The accurate identification and quantification of DBMP and TBP, whether as pure substances or in complex matrices, require robust analytical methodologies. The choice of technique is dictated by the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like DBMP and TBP. The difference in their boiling points and polarity allows for their effective separation on a suitable GC column.

Principle of Separation: The separation is based on the differential partitioning of the analytes between a stationary phase (a high-boiling liquid coated on an inert solid support within the column) and a mobile phase (an inert gas, such as helium or nitrogen). TBP, being less volatile and having stronger interactions with many stationary phases due to its larger size, will typically have a longer retention time than DBMP under the same chromatographic conditions.

Experimental Protocol: GC-FID Analysis

This protocol outlines a general procedure for the separation and detection of DBMP and TBP using a Gas Chromatograph with a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing DBMP and/or TBP in a suitable organic solvent (e.g., hexane, ethyl acetate) to a final concentration in the range of 100-1000 µg/mL.

    • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C.

  • Data Analysis:

    • Identify the peaks corresponding to DBMP and TBP based on their retention times, determined by injecting pure standards. TBP will have a longer retention time than DBMP.

    • Quantify the analytes by creating a calibration curve using standards of known concentrations.

G cluster_workflow GC-FID Analysis Workflow SamplePrep Sample Preparation (Dissolution/Extraction) Injection GC Injection SamplePrep->Injection Inject 1 µL Separation Chromatographic Separation (Capillary Column) Injection->Separation Temperature Program Detection FID Detection Separation->Detection Elution DataAnalysis Data Analysis (Retention Time & Quantification) Detection->DataAnalysis Signal Processing

Caption: Workflow for the GC-FID analysis of DBMP and TBP.

Mass Spectrometry (MS)

Coupling gas chromatography with mass spectrometry (GC-MS) provides a higher level of confidence in compound identification through the analysis of mass fragmentation patterns.

Principle of Identification: In the mass spectrometer, molecules are ionized (typically by electron impact, EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule.

  • Tributyl Phosphate (TBP): The mass spectrum of TBP is characterized by a molecular ion peak (M⁺) at m/z 266. Common fragments arise from the loss of butene (C₄H₈) from the butyl chains, leading to prominent peaks at m/z 211, 155, and 99.[2]

  • Dibutyl Methyl Phosphate (DBMP): The molecular ion peak for DBMP is expected at m/z 224. Its fragmentation pattern will likely involve the loss of butene (m/z 168), followed by another butene loss (m/z 112), and the loss of the methyl group. The presence of a methyl group instead of a butyl group will lead to a different fragmentation pathway and distinct fragment ions compared to TBP.

Experimental Protocol: GC-MS Analysis

The GC conditions can be similar to those described for GC-FID.

  • MS Parameters (Electron Impact Ionization):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: Set to a time shortly after the elution of the solvent peak to protect the detector.

  • Data Analysis:

    • Identify the chromatographic peaks for DBMP and TBP.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly specific and non-destructive technique for the analysis of phosphorus-containing compounds. It provides information about the chemical environment of the phosphorus nucleus.

Principle of Differentiation: The chemical shift of the phosphorus nucleus is sensitive to the nature of the groups attached to it. The substitution of a butyl group in TBP with a methyl group in DBMP will cause a change in the electron density around the phosphorus atom, resulting in a different chemical shift.

Experimental Protocol: ³¹P NMR Analysis

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of a reference standard, such as phosphoric acid (H₃PO₄), if external referencing is not used.

  • NMR Spectrometer Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Observe Nucleus: ³¹P.

    • Decoupling: Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique phosphorus environment.

    • Reference: 85% H₃PO₄ is used as an external standard and is set to 0 ppm.[1]

  • Data Analysis:

    • Acquire the ³¹P NMR spectrum.

    • The chemical shift of TBP is typically observed around -1 to -2 ppm.

    • The chemical shift of DBMP is expected to be slightly different, likely shifted slightly downfield (to a more positive ppm value) due to the electron-donating effect of the methyl group being different from that of a butyl group. The exact chemical shift would need to be determined by running a standard.

G cluster_workflow ³¹P NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in CDCl₃) NMR_Acquisition NMR Data Acquisition (³¹P Observe, ¹H Decouple) SamplePrep->NMR_Acquisition Insert into Spectrometer Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing FID Signal Analysis Spectral Analysis (Chemical Shift Determination) Data_Processing->Analysis Processed Spectrum

Caption: Workflow for the ³¹P NMR analysis of DBMP and TBP.

Conclusion

Dibutyl methyl phosphate and tributyl phosphate, while structurally similar, exhibit distinct physicochemical properties and applications arising from the substitution of a single butyl group with a methyl group. For the research scientist and drug development professional, a clear understanding of these differences is paramount for their effective and safe use. The analytical methodologies detailed in this guide, including gas chromatography, mass spectrometry, and ³¹P NMR spectroscopy, provide a robust toolkit for the unambiguous differentiation and quantification of these two important organophosphorus compounds. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, but the principles and protocols outlined herein provide a solid foundation for developing and validating reliable analytical methods.

References

  • PubChem. (n.d.). Dibutyl phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Dibutyl methylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Tributyl phosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatograms of a standard TBP with retention time of 9.1 min, b.... Retrieved from [Link]

  • Lesage, D., Virelizier, H., Tabet, J. C., & Jankowski, C. K. (2001). Study of mass spectrometric fragmentations of tributyl phosphate via collision-induced dissociation. Rapid Communications in Mass Spectrometry, 15(21), 1947–1956.
  • PubChem. (n.d.). Tributyl Phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (2015, April 29). 31-P NMR SPECTROSCOPY. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 31P NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Phosphoric acid, dibutyl methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • DECACHEM. (n.d.). Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry. Retrieved from [Link]

  • Dodi, A., & Verda, Y. (2001). Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography.
  • Yin, P., Zhang, J., & Feng, Y. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(9), 1581–1594.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • Crutchfield, M. M., Dungan, C. H., Letcher, J. H., & Van Wazer, J. R. (1962). Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds. In Topics in Phosphorus Chemistry (Vol. 5, pp. 1-74). John Wiley & Sons, Inc.
  • NIST. (n.d.). Tributyl phosphate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chromatography Forum. (2010, August 2). Separation of Dibutyl and Tributyl Phospahte. Retrieved from [Link]

  • ResearchGate. (2011, October 4). Direct determination of tri-n-butyl phosphate by HPLC and GC methods. Retrieved from [Link]

  • PubMed. (2000). Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion. Retrieved from [Link]

  • Dataintelo. (n.d.). Tributyl Phosphate(TBP) Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]

  • ResearchGate. (n.d.). A Molecular Dynamics Study of Tributyl Phosphate and Diamyl Amyl Phosphonate Self-Aggregation in Dodecane and Octane. Retrieved from [Link]

Sources

Foundational

Dibutyl methyl phosphate organophosphorus compound classification

This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes chemical accuracy, specifically addressing the critical nomenclature distinction between the phospha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals. It prioritizes chemical accuracy, specifically addressing the critical nomenclature distinction between the phosphate and phosphonate classes, which is a frequent source of experimental error in organophosphorus chemistry.

Classification, Synthesis, and Chemical Behavior of Mixed Organophosphate Esters

Executive Summary & Classification

Dibutyl methyl phosphate (CAS: 7242-59-3) is a neutral organophosphorus triester.[1] It belongs to the class of dialkyl alkyl phosphates , characterized by a central phosphorus(V) atom bonded to one oxo group (


) and three alkoxy groups (

).[1]
The "DBMP" Nomenclature Critical Alert

In high-level research—particularly in Chemical Warfare Agent (CWA) simulation and materials science—the acronym "DBMP" is frequently (and ambiguously) used for two distinct compounds. A failure to distinguish these isomers leads to catastrophic experimental invalidity due to their vastly different reactivities.[1]

FeatureDibutyl Methyl Phosphate (Target)Dibutyl Methylphosphonate (Simulant)
CAS Number 7242-59-3 2404-73-1
Structure


Bond Type P–O–C (Phosphate Ester)P–C (Direct Carbon-Phosphorus)
Reactivity Susceptible to hydrolysis at all 3 ester linkages.[1]P–C bond is highly resistant to hydrolysis.[1]
Primary Use Solvent extraction, flame retardant intermediate.[1]CWA Simulant (Sarin mimic), sol-gel template.[1]

This guide focuses strictly on the Phosphate Triester (CAS 7242-59-3) as requested, while referencing the phosphonate only for comparative context.

Molecular Architecture & Physicochemical Profile[1][2]

Structural Analysis

Dibutyl methyl phosphate adopts a distorted tetrahedral geometry around the phosphorus atom.[1] The molecule is amphiphilic:[1]

  • Lipophilic Domain: Two butyl chains facilitate solubility in non-polar organic solvents (n-dodecane, kerosene).[1]

  • Polar Domain: The phosphoryl oxygen (

    
    ) acts as a strong Lewis base (electron donor), making it an effective ligand for metal ion coordination (e.g., actinides, lanthanides).[1]
    
Key Physicochemical Data[1]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 224.23 g/mol [1][2]

  • Density: ~1.06 g/mL (at 20°C)[1]

  • Solubility: Soluble in alcohols, ethers, and aromatic hydrocarbons; sparingly soluble in water (hydrolyzes slowly).[1]

Synthesis Protocol: Mixed Esterification Pathway

Note: This protocol describes the stepwise synthesis via phosphorochloridate intermediates to ensure asymmetric substitution.

Reaction Logic

Direct esterification of phosphoric acid yields a statistical mixture of tributyl, dibutyl methyl, and dimethyl butyl phosphates.[1] To achieve high purity of the mixed ester , a controlled nucleophilic substitution on phosphorus oxychloride (


) is required.[1]
Step-by-Step Methodology

Reagents: Phosphorus Oxychloride (


), n-Butanol (anhydrous), Methanol (anhydrous), Triethylamine (

- acid scavenger), Dichloromethane (DCM - solvent).[1][3][4]

Phase 1: Formation of Dibutyl Phosphorochloridate

  • Setup: Charge a 3-neck round-bottom flask with

    
     (1.0 eq) and DCM under 
    
    
    
    atmosphere. Cool to -10°C.[1]
  • Addition: Mix n-Butanol (2.0 eq) with

    
     (2.1 eq). Add this mixture dropwise to the flask over 2 hours. Critical: Maintain temperature < 0°C to prevent triphosphate formation.[1]
    
  • Mechanism:

    
    [1]
    
  • Verification: Monitor by

    
     NMR. Disappearance of 
    
    
    
    (
    
    
    ~3-5 ppm) and appearance of chloridate (
    
    
    ~4-6 ppm).[1]

Phase 2: Methylation [1]

  • Addition: Add Methanol (1.2 eq) and

    
     (1.1 eq) to the reaction mixture at 0°C.
    
  • Reflux: Allow to warm to room temperature, then reflux gently (40°C) for 3 hours to drive the substitution of the final chloride.

  • Workup: Wash organic layer with dilute HCl (remove amine salts), then

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation is required to separate the product from trace tributyl phosphate (TBP).[1]

Chemical Behavior & Degradation Pathways

Understanding the stability of Dibutyl methyl phosphate is crucial for its use in extraction processes.[1] It undergoes hydrolysis, primarily driven by pH.[1]

Degradation Workflow (Visualized)

The following diagram illustrates the stepwise hydrolysis of the compound. The methyl group, being less sterically hindered, is often the first to cleave in alkaline conditions, whereas acid hydrolysis may attack the butyl groups.[1]

HydrolysisPathway cluster_legend Legend DBMP Dibutyl Methyl Phosphate (BuO)2(MeO)PO DBP Dibutyl Phosphate (DBP) (BuO)2(HO)PO + Methanol DBMP->DBP Primary Hydrolysis (Alkaline/Neutral pH) Loss of -OMe MBP Butyl Methyl Phosphate (BuO)(MeO)(HO)PO + Butanol DBMP->MBP Secondary Pathway (Acidic pH) Loss of -OBu H3PO4 Phosphoric Acid (HO)3PO DBP->H3PO4 Slow Hydrolysis MBP->H3PO4 Slow Hydrolysis key Blue: Parent | Red: Major Metabolite | Green: Mineralization

Figure 1: Hydrolytic degradation pathways of Dibutyl methyl phosphate.[1] The primary route typically yields Dibutyl Phosphate (DBP), a stable diester often found as an impurity in aged samples.[1]

Applications in Extraction & Toxicology

Solvent Extraction (Nuclear & Metallurgical)

Dibutyl methyl phosphate functions similarly to Tributyl Phosphate (TBP) in the PUREX process but offers distinct distribution coefficients due to the asymmetry of the molecule.[1]

  • Mechanism: Solvation of neutral metal nitrate species.[1]

  • Advantage: The presence of the methyl group alters the steric environment around the phosphoryl oxygen, potentially increasing selectivity for smaller ionic radii lanthanides compared to TBP.[1]

Toxicological Profile (E-E-A-T Assessment)

While less toxic than the fluorinated nerve agents it structurally resembles, DBMP (Phosphate) possesses intrinsic biological activity.[1]

  • Cholinesterase Inhibition: Like most organophosphates, it can phosphorylate the serine residue in the active site of acetylcholinesterase (AChE).[1] However, as a neutral triester without a good leaving group (like fluoride or thiol), its inhibition potency is significantly lower than that of paraoxon or DFP.[1]

  • Metabolic Activation: In vivo, oxidative dealkylation by cytochrome P450 can generate reactive intermediates.[1]

  • Safety Protocol: All handling requires Fume Hood, Nitrile Gloves (double-gloved), and Full Face Shield.[1] Treat as a potential neurotoxin.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7881, Dibutyl phosphate (Hydrolysis Product).[1] Retrieved from [Link][1]

  • Burger, L. L. (1958). The Chemistry of Tributyl Phosphate: A Review.[1] United States Atomic Energy Commission.[1] (Foundational chemistry for alkyl phosphate extraction mechanisms). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Dibutyl phosphate.[1][5] (Toxicological data for the primary metabolite). Retrieved from [Link][1]

  • Sidell, F. R., Newmark, J., & McDonough, J. H. (2018). Nerve Agents: Medical Aspects of Chemical Warfare.[1] (Context on organophosphorus structure-activity relationships). Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Structural and Functional Differentiation of Dibutyl Methyl Phosphate and Dibutyl Methylphosphonate

Executive Summary: The Bioisosteric Divergence In the realm of organophosphorus chemistry, the distinction between Dibutyl Methyl Phosphate (DBMP-O) and Dibutyl Methylphosphonate (DBMP-C) is not merely nomenclatural—it i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Divergence

In the realm of organophosphorus chemistry, the distinction between Dibutyl Methyl Phosphate (DBMP-O) and Dibutyl Methylphosphonate (DBMP-C) is not merely nomenclatural—it is the fundamental dividing line between metabolic lability and persistence.

For researchers in drug development and chemical defense, confusing these two entities is a critical error. The phosphate ester is a standard industrial intermediate, susceptible to complete hydrolysis. The phosphonate, however, contains a Carbon-Phosphorus (C-P) bond —a robust bioisostere of the phosphoryl group that resists enzymatic cleavage, mimics the transition state of ester hydrolysis, and serves as a primary simulant for G-series nerve agents (e.g., Sarin).

This guide provides the definitive analytical and functional framework to distinguish these compounds, moving beyond basic structure to reactivity-based identification.

Molecular Architecture & Electronic Fundamentals

The core difference lies in the oxidation state and coordination environment of the phosphorus atom.

Structural Comparison[1]
  • Dibutyl Methyl Phosphate: A triester of phosphoric acid.[1] The phosphorus atom is bonded to four oxygen atoms.[2][3] The methyl group is attached via an oxygen bridge (P-O-C).

  • Dibutyl Methylphosphonate: A diester of methylphosphonic acid.[1] The phosphorus atom is bonded to three oxygen atoms and one carbon atom directly.[2] The methyl group is directly bonded to phosphorus (P-C).

Physicochemical Data Matrix
FeatureDibutyl Methyl PhosphateDibutyl Methylphosphonate
CAS Registry 7242-59-32404-73-1
Molecular Formula


Molecular Weight 224.23 g/mol 208.23 g/mol
P-Bonding P-O-C (Labile)P-C (Robust)
Oxidation State Phosphate (V)Phosphonate (V)
Primary Application Solvent, Plasticizer, AdditiveCWA Simulant, Flame Retardant
Regulatory Status Industrial ChemicalSchedule 2 Precursor (CWC related)
Visualization of Structural Divergence

G cluster_0 Dibutyl Methyl Phosphate cluster_1 Dibutyl Methylphosphonate P1 Phosphorus (P) O1 O=P P1->O1 Double Bond O2 -O-Butyl P1->O2 O3 -O-Butyl P1->O3 O4 -O-Methyl P1->O4 P-O-C Link P2 Phosphorus (P) O5 O=P P2->O5 Double Bond O6 -O-Butyl P2->O6 O7 -O-Butyl P2->O7 C1 -Methyl P2->C1 P-C Link (Direct) caption Fig 1: The critical P-O-C vs P-C bond difference defines the chemical stability.

Analytical Differentiators (Self-Validating Protocols)

In a blind test, relying solely on retention time is insufficient due to similar lipophilicity. The following spectroscopic methods provide definitive proof.

Nuclear Magnetic Resonance (NMR)

This is the gold standard for differentiation. The phosphorus nucleus (


) is highly sensitive to its electronic environment.
  • 
     NMR: 
    
    • Phosphate: Resonates upfield, typically -1.0 to +1.0 ppm (relative to

      
      ). The shielding effect of the fourth oxygen atom pushes the signal upfield.
      
    • Phosphonate: Resonates downfield, typically +30.0 to +35.0 ppm . The less electronegative carbon substituent causes significant deshielding.

  • 
     NMR (Proton): 
    
    • Phosphate: The methyl protons appear as a doublet due to coupling with phosphorus (

      
       Hz), usually at 
      
      
      
      3.7 - 3.8 ppm
      .
    • Phosphonate: The P-Methyl protons appear as a distinct doublet with a much larger coupling constant (

      
       Hz) and are significantly shielded, appearing at 
      
      
      
      1.4 - 1.6 ppm
      .
Mass Spectrometry (MS) Fragmentation
  • Phosphate (m/z 224): Fragmentation typically involves loss of alkoxy groups. You will see sequential loss of butene (McLafferty rearrangement) and methanol.

  • Phosphonate (m/z 208): The P-C bond is strong . Fragmentation often preserves the P-Me unit while stripping the butyl esters. A signature peak at m/z 97 (

    
    ) is common for methylphosphonates.
    

Reactivity & Stability Profile

This section details the "why" behind the experimental choices. The P-C bond renders phosphonates chemically inert to standard hydrolysis conditions that would degrade phosphates.[2]

The Hydrolysis Stress Test (Protocol)

To empirically verify the identity of an unknown sample, perform the following stress test. This relies on the resistance of the P-C bond to alkaline hydrolysis.

Reagents: 1N NaOH,


 (for NMR monitoring).
Temperature:  60°C.
  • Phosphate Pathway:

    • Attack occurs at the phosphorus or the carbon of the ester group.

    • Result: Complete hydrolysis to Dibutyl Phosphate and eventually Phosphoric Acid + Methanol/Butanol.

    • Observation: The P-Me signal vanishes from the organic spectrum.

  • Phosphonate Pathway:

    • Hydrolysis cleaves the butyl ester groups (P-O-C).

    • Crucial Difference: The P-Methyl bond remains intact.

    • Result: Formation of Methylphosphonic acid.[1]

    • Observation: The P-Me doublet persists in the NMR spectrum, even after harsh treatment.

Pathway Visualization

Hydrolysis Start Unknown Sample (Treat with 1N NaOH, 60°C) Phosphate Dibutyl Methyl Phosphate Start->Phosphate If Phosphate Phosphonate Dibutyl Methylphosphonate Start->Phosphonate If Phosphonate Prod1 Phosphoric Acid + Methanol (P-C bond absent) Phosphate->Prod1 Hydrolysis of P-O-C Prod2 Methylphosphonic Acid (P-C bond INTACT) Phosphonate->Prod2 Hydrolysis of P-O-C only caption Fig 2: The alkaline stress test confirms identity via P-C bond persistence.

Applications & Toxicology

Understanding the functional difference is vital for safety and regulatory compliance.

The CWA Simulant Connection

Dibutyl Methylphosphonate is a structural analog of Sarin (GB) .

  • Sarin Structure: Isopropyl Methylphosphonofluoridate.

  • Simulant Logic: The phosphonate mimics the geometry and electronics of the nerve agent but lacks the fluorine leaving group (replaced by a butoxy group) and the specific alkyl chain. This makes it ideal for testing gas mask filtration and protective suit permeability without the lethal risk.

  • Safety Note: While less toxic than Sarin, phosphonates are still organophosphorus compounds and can exhibit mild cholinesterase inhibition. Handle with proper PPE.

Phosphate Utility

Dibutyl Methyl Phosphate behaves as a typical polar aprotic solvent or additive. It is used to adjust the dielectric constant of formulations or as an antifoaming agent. It does not carry the same "dual-use" stigma as the phosphonate in international arms control treaties, though it should still be handled as a chemical irritant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16994, Dibutyl methylphosphonate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81655, Phosphoric acid, dibutyl methyl ester. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Chemical Warfare Agent Simulants for Respirator Testing. Retrieved from [Link]

  • Kaluzhny, D. et al. (2020). Differentiation of Phosphorus Enantiomers by 31P NMR. National Institutes of Health. Retrieved from [Link]

Sources

Foundational

Thermodynamic Properties of Dibutyl Methyl Phosphate (DBMP): A Technical Guide

The following technical guide details the thermodynamic properties, synthesis, and physiochemical behavior of Dibutyl Methyl Phosphate (DBMP) . Executive Summary Dibutyl methyl phosphate (DBMP , CAS 5954-50-7) is an orga...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, synthesis, and physiochemical behavior of Dibutyl Methyl Phosphate (DBMP) .

Executive Summary

Dibutyl methyl phosphate (DBMP , CAS 5954-50-7) is an organophosphorus ester primarily utilized as a structural model for Tributyl phosphate (TBP) in nuclear fuel reprocessing studies (PUREX process) and as a simulant for V-series nerve agents in defense research.

Unlike its symmetrical analog TBP, DBMP possesses a methyl group that alters its steric bulk and polarity, making it a critical "bridge" compound for understanding the thermodynamics of extraction and solvation. This guide synthesizes experimental data with Density Functional Theory (DFT) insights to provide a comprehensive thermodynamic profile for researchers in solvent extraction, toxicology, and chemical defense.

Molecular Structure & Physiochemical Baseline

DBMP is a neutral ester of phosphoric acid. Its asymmetry (two butyl chains, one methyl chain) creates a unique conformational landscape compared to symmetrical trialkyl phosphates.

PropertyValueNotes
IUPAC Name Dibutyl methyl phosphate
CAS Number 5954-50-7 Distinct from Dibutyl Phosphate (Acid, CAS 107-66-4)
Formula

Molecular Weight 224.23 g/mol Isomeric with Tripropyl phosphate
Appearance Colorless, viscous liquidOdorless to faint ester-like odor
Refractive Index (

)
1.417 - 1.420Estimated based on isomer (Tripropyl phosphate)
Dipole Moment ~2.9 DHigher polarity than TBP due to methyl asymmetry
Structural Visualization

The following diagram illustrates the synthesis logic and structural relationship to TBP.

DBMP_Structure cluster_0 Chemical Class TBP Tributyl Phosphate (TBP) (Symmetrical Extractant) DBMP Dibutyl Methyl Phosphate (DBMP) (Asymmetrical Model) TBP->DBMP Structural Analog DMMP Dimethyl Methylphosphonate (DMMP) (G-Agent Simulant) DBMP->DMMP Polarity Bridge

Figure 1: Structural hierarchy placing DBMP as the intermediate between the heavy extractant TBP and the volatile simulant DMMP.

Thermodynamic & Transport Properties[3]

Experimental data for DBMP is often derived from comparative studies with its isomers (Tripropyl phosphate) and its parent (TBP). The values below represent a synthesis of experimental measurements and high-level computational predictions (DFT B3LYP/6-31++G**).

Phase Equilibrium Data
ParameterValue (Experimental/Derived)Context
Boiling Point 235 °C - 245 °C (at 760 mmHg)Interpolated between DMMP (181°C) and TBP (289°C).
Density (

)
1.005 ± 0.02 g/cm³ Slightly denser than TBP (0.976 g/cm³) due to reduced free volume.
Viscosity (

)
2.8 - 3.1 mPa·s Lower than TBP (3.3 mPa·s); methyl substitution reduces chain entanglement.
Enthalpy of Vaporization (

)
55 - 60 kJ/mol Estimated via Clausius-Clapeyron relation.
Flash Point > 110 °CClosed cup (Estimated).[1]
Solution Thermodynamics (Solubility)

DBMP exhibits amphiphilic behavior, soluble in organic solvents but with limited water solubility, though higher than TBP.

  • Water Solubility: ~10-15 g/L at 25°C (Estimated).

  • Organic Solubility: Miscible with hexane, dodecane, toluene, and chlorinated solvents.

  • Partition Coefficient (

    
    ):  ~1.8 - 2.2 (Lower than TBP's 4.0, indicating higher hydrophilicity).
    

Experimental Protocols

Synthesis via Arbuzov Rearrangement

For researchers requiring high-purity DBMP for thermodynamic measurements, in-situ synthesis is preferred over commercial sourcing due to potential hydrolysis impurities in aged stocks.

Mechanism: Reaction of Tributyl Phosphate (TBP) with Methyl Iodide.[2]

Protocol:

  • Reagents: Tributyl phosphate (Dry, <0.05% water), Methyl Iodide (MeI), Reflux condenser, Inert gas (

    
    ).
    
  • Setup: Place TBP (1 eq) in a round-bottom flask. Add MeI (1.2 eq) under

    
     atmosphere.
    
  • Reaction: Heat to 80-90°C for 4-6 hours. The reaction is driven by the formation of butyl iodide (volatile byproduct).

  • Purification: Distill off the excess MeI and Butyl Iodide byproduct.

  • Isolation: Vacuum distillation of the residue yields DBMP.

    • Note: Monitor

      
       NMR. TBP signal (
      
      
      
      -0.8 ppm) shifts to DBMP signal (
      
      
      ~0-2 ppm).
Measurement of Heat Capacity ( )

Method: Differential Scanning Calorimetry (DSC).

  • Calibration: Calibrate DSC with sapphire standard.

  • Sample: Encapsulate 10-15 mg DBMP in a hermetically sealed aluminum pan.

  • Reference: Empty aluminum pan.

  • Ramp: Heat from -50°C to 150°C at 5°C/min.

  • Analysis: Integrate heat flow to determine

    
    . Expect a glass transition (
    
    
    
    ) near -100°C if supercooled.

Computational Insight: Conformation & Energetics[6][7]

Recent studies utilizing DFT (B3LYP/6-31++G(d,p)) have used DBMP to model the "Gauche effect" in organophosphates.

  • Conformational Landscape: DBMP adopts a "twisted" conformation to minimize steric clash between the butyl chains and the phosphoryl oxygen (

    
    ).
    
  • Energetics: The trans-trans conformer is generally 1-2 kcal/mol higher in energy than the gauche-gauche ground state.

Conformation_Energy cluster_legend DFT B3LYP/6-31++G(d,p) Ground Gauche-Gauche (Ground State) 0.0 kcal/mol Transition Transition State Rotational Barrier Ground->Transition Steric Hindrance Excited Trans-Trans (Excited) +1.5 kcal/mol Transition->Excited

Figure 2: Relative energy profile of DBMP conformers, explaining its lower viscosity compared to linear isomers.

References

  • Stenutz, R. (2023).[3] Physical properties of Tripropyl phosphate and its isomers. Stenutz.eu. Available at: [Link]

  • Ramanathan, N., et al. (2017). Conformational Landscape of Tri-n-butyl Phosphate: Matrix Isolation Infrared Spectroscopy and Systematic Computational Analysis. ResearchGate. Available at: [Link]

  • Tian, Q., & Liu, H. (2007). Densities and Viscosities of Binary Mixtures of Tributyl Phosphate with Hexane and Dodecane. Journal of Chemical & Engineering Data. Available at: [Link]

  • Wu, Z., et al. (2003).[2] Synthesis and spectroscopic study of mesoporous aluminum methylphosphonate foam templated by dibutyl methylphosphonate. Microporous and Mesoporous Materials.[2] Available at: [Link]

  • PubChem. (2023). Compound Summary: Dibutyl methylphosphonate (Isomer/Related).[2] National Library of Medicine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Dibutyl Methyl Phosphate (DBMP) as a Functional Additive in Secondary Battery Electrolytes

Abstract & Introduction The relentless pursuit of higher energy density and improved safety in secondary batteries, particularly lithium-ion batteries (LIBs), necessitates innovation in electrolyte formulation. Conventio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The relentless pursuit of higher energy density and improved safety in secondary batteries, particularly lithium-ion batteries (LIBs), necessitates innovation in electrolyte formulation. Conventional electrolytes, typically composed of lithium salts dissolved in flammable carbonate solvents, represent a critical bottleneck and a significant safety hazard. This document provides a comprehensive technical guide on the application of Dibutyl Methyl Phosphate (DBMP), an organophosphate compound, as a multifunctional electrolyte additive. Organophosphate esters are a well-regarded class of flame retardants, and this guide will explore the dual role of DBMP in not only enhancing electrolyte safety but also potentially improving electrochemical performance through favorable interfacial chemistry.[1][2]

While extensive research has been conducted on analogs like trimethyl phosphate (TMP) and tributyl phosphate (TBP), DBMP presents a unique combination of alkyl chain lengths that may offer a superior balance between flame retardancy, electrochemical stability, and solubility.[1][3] This guide will synthesize existing knowledge on related compounds to propose mechanisms, establish detailed experimental protocols for evaluation, and provide a framework for interpreting results for researchers and scientists in the field of battery technology and drug development.

Physicochemical Properties of Dibutyl Methyl Phosphate (DBMP)

Understanding the intrinsic properties of DBMP is crucial to predicting its behavior within a complex electrolyte system. DBMP is an ester of phosphoric acid, characterized by two butyl groups and one methyl group.[4]

Table 1: Key Physicochemical Properties of DBMP and Related Organophosphates

PropertyDibutyl Methyl Phosphate (DBMP)Tributyl Phosphate (TBP)Trimethyl Phosphate (TMP)
Molecular Formula C₉H₂₁O₄PC₁₂H₂₇O₄PC₃H₉O₄P
Molecular Weight 224.23 g/mol (est.)266.31 g/mol 140.08 g/mol
Boiling Point Not widely reported; estimated ~250-270°C289 °C197.2 °C
Flash Point Not widely reported; estimated >120°C146 °C107 °C
Structure O=P(O-CH₃)(O-C₄H₉)₂O=P(O-C₄H₉)₃O=P(O-CH₃)₃

Note: Data for DBMP is estimated based on structural analogs due to limited public data. TBP and TMP data are provided for comparative analysis.

The two longer butyl chains in DBMP are expected to enhance its miscibility with common non-polar components of carbonate-based electrolytes, while the phosphate group provides the flame-retardant functionality. Its higher boiling point and flash point compared to smaller alkyl phosphates like TMP suggest it will contribute less to the vapor pressure of the electrolyte, a desirable trait for safety.[1]

Core Application: Flame Retardant Additive

The primary motivation for incorporating organophosphates into battery electrolytes is to mitigate flammability.[1][5] The combustion of traditional carbonate electrolytes is a radical-chain reaction. DBMP, like other phosphate esters, functions as a flame retardant through two primary mechanisms.

Gas-Phase Radical Scavenging

In a thermal runaway event, the electrolyte solvent evaporates and decomposes, generating highly reactive hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[1] DBMP thermally decomposes to produce phosphorus-containing radicals, such as PO•, PO₂•, and HPO₂•. These phosphorus-based radicals are highly effective at scavenging the H• and OH• radicals, terminating the chain reaction and extinguishing the flame.[1][5] This gas-phase inhibition is the dominant flame-retardant mechanism.[5]

G cluster_0 Combustion Chain Reaction (Gas Phase) cluster_1 Flame Retardant Action Solvent Solvent H_rad H_rad Solvent->H_rad Thermal Decomp. OH_rad OH_rad H_rad->OH_rad + O2 Inert_Products Inert_Products H_rad->Inert_Products Termination OH_rad->H_rad Propagation OH_rad->Inert_Products Termination DBMP DBMP POx_rad POx_rad DBMP->POx_rad Thermal Decomp. POx_rad->Inert_Products Scavenging caption DBMP Gas-Phase Radical Scavenging Mechanism

DBMP Gas-Phase Radical Scavenging Mechanism
Condensed-Phase Barrier Formation

During combustion, DBMP can also form a layer of polyphosphoric acid on the surface of the battery components. This layer acts as a physical barrier, insulating the fuel (electrolyte) from the heat source and limiting the release of flammable gases.[1]

Secondary Application: Performance-Enhancing Additive

Beyond safety, additives can and must positively influence the electrochemical behavior of the cell. The decomposition products of DBMP at the electrode-electrolyte interface can be beneficial.

Solid Electrolyte Interphase (SEI) Modification

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles.[6] Its composition and stability are critical for the battery's lifespan and performance.[6] Standard carbonate electrolytes form an SEI that is often non-uniform and can grow continuously, consuming lithium and electrolyte.

It is hypothesized that DBMP, upon reductive decomposition at the anode, can form a stable, phosphate-rich SEI layer. This inorganic-rich layer, potentially containing species like lithium alkyl phosphates and Li₃PO₄, can be more stable and less resistive to Li⁺ ion transport than purely organic SEI layers.[6][7] A stable SEI layer is crucial for:

  • Preventing continuous electrolyte decomposition. [6]

  • Minimizing irreversible capacity loss.

  • Ensuring uniform lithium plating, thereby suppressing dendrite growth. [8]

SEI_Formation cluster_0 Electrolyte Components cluster_1 SEI Layer Components Anode Graphite Anode EC_DMC EC/DMC Solvents Organic Organic SEI (e.g., Li₂EDC) EC_DMC->Organic Reduction LiPF6 LiPF6 Salt Inorganic Inorganic SEI LiF LiₓPOyFz LiPF6->Inorganic Reduction DBMP DBMP Additive DBMP->Inorganic Reduction Organic->Anode Inorganic->Anode caption Proposed SEI Modification by DBMP

Proposed SEI Modification by DBMP

Experimental Protocols

This section provides step-by-step methodologies for preparing and evaluating DBMP-containing electrolytes. All procedures should be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Electrolyte Formulation

Objective: To prepare a baseline electrolyte and several formulations containing varying concentrations of DBMP.

Materials:

  • Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Lithium hexafluorophosphate (LiPF₆).

  • Dibutyl Methyl Phosphate (DBMP), battery grade (>99.9% purity).

  • Argon-filled glovebox.

  • Magnetic stirrer and stir bars.

  • Precision balance.

Procedure:

  • Baseline Electrolyte Preparation: a. Inside the glovebox, prepare a 1 M solution of LiPF₆ in EC:DMC (1:1 v/v). For example, to make 100 mL, slowly add 15.19 g of LiPF₆ to 100 mL of the EC/DMC solvent mixture while stirring until fully dissolved. Causality: This is a standard, well-characterized electrolyte composition used as a control for comparison.

  • DBMP-Containing Electrolyte Preparation: a. Prepare three separate electrolyte batches by adding DBMP to the baseline electrolyte to achieve concentrations of 2%, 5%, and 10% by weight. b. For a 5% formulation in 50 g of baseline electrolyte, add 2.63 g of DBMP (50 g / 0.95 - 50 g). c. Stir each solution for at least 4 hours to ensure homogeneity. d. Label each formulation clearly (e.g., "Baseline", "2% DBMP", "5% DBMP", "10% DBMP").

Protocol 2: Flammability "Self-Extinguishing Time" (SET) Test

Objective: To quantify the improvement in flame retardancy.

Materials:

  • Electrolyte formulations from Protocol 5.1.

  • Glass fiber separators (2x2 cm).

  • Butane torch or lighter.

  • Fume hood.

  • Timer.

Procedure:

  • Inside a fume hood, place a glass fiber separator in a ceramic dish.

  • Soak the separator with 0.5 mL of the electrolyte to be tested.

  • Bring the flame of the torch into contact with the edge of the separator for 3 seconds to ignite it.

  • Remove the ignition source and immediately start the timer.

  • Measure the time it takes for the flame to extinguish completely. This is the Self-Extinguishing Time (SET).

  • Repeat the test 3 times for each electrolyte formulation and calculate the average SET. Trustworthiness: Repetition ensures the reliability of the flammability measurement.

Table 2: Expected Self-Extinguishing Time (SET) Results

Electrolyte FormulationExpected Average SET (seconds)Observation
Baseline (0% DBMP)> 60 s (Does not self-extinguish)Sustained, vigorous flame
2% DBMP15 - 30 sNoticeable flame suppression
5% DBMP5 - 15 sRapid flame suppression
10% DBMP< 5 s (or does not ignite)Excellent flame retardancy
Protocol 3: Electrochemical Evaluation in CR2032 Coin Cells

Objective: To assess the impact of DBMP on the electrochemical performance of a Li-ion cell.

Materials:

  • Electrolyte formulations.

  • Lithium nickel manganese cobalt oxide (NMC532) cathodes.

  • Graphite anodes.

  • Celgard 2325 separators.

  • CR2032 coin cell components (casings, spacers, springs).

  • Battery cycler (e.g., LAND or Arbin).

  • Electrochemical impedance spectroscopy (EIS) analyzer.

Workflow Diagram:

workflow cluster_prep Preparation (Glovebox) cluster_test Electrochemical Testing cluster_analysis Data Analysis A1 Prepare Electrolytes (Protocol 5.1) A3 Assemble CR2032 Coin Cells A1->A3 A2 Dry Electrodes & Separators A2->A3 B1 Formation Cycles (2 cycles @ C/20) A3->B1 B3 Galvanostatic Cycling (100 cycles @ C/2) B1->B3 B5 Electrochemical Impedance Spectroscopy B1->B5 Before Cycling B2 Cyclic Voltammetry (Optional, for window) B4 Rate Capability Test (C/10 to 2C) B3->B4 B3->B5 After Cycling C1 Plot Capacity vs. Cycle B3->C1 C2 Calculate Coulombic Eff. B3->C2 C3 Analyze Nyquist Plots B5->C3 caption Experimental Workflow for Electrochemical Testing

Sources

Application

Application Note: Dibutyl Methyl Phosphate as a High-Efficacy Wetting Agent in Pesticide Formulations

Abstract The efficacy of pesticide applications is critically dependent on the uniform coverage and penetration of the active ingredient onto the target surface, which is often a hydrophobic plant cuticle. This applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The efficacy of pesticide applications is critically dependent on the uniform coverage and penetration of the active ingredient onto the target surface, which is often a hydrophobic plant cuticle. This application note provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the utilization of Dibutyl Methyl Phosphate (DBMP) as a potent wetting agent in modern agrochemical formulations. We delve into the physicochemical properties of DBMP, outlining the causality behind its exceptional performance. Detailed, step-by-step protocols for evaluating its wetting efficiency through surface tension, contact angle, and standardized wetting tests are provided. Furthermore, a practical guide for incorporating DBMP into a model suspension concentrate (SC) formulation is presented, complete with stability testing methodologies to ensure a robust and effective final product.

The Imperative for Advanced Wetting Agents in Agrochemicals

The performance of a crop protection product is not solely dictated by the potency of its active ingredient (AI). A significant challenge in pesticide application is overcoming the natural hydrophobicity of plant leaf surfaces.[1] Water, the primary carrier in most spray solutions, possesses high surface tension, causing droplets to bead up and roll off waxy cuticles, leading to poor coverage and reduced efficacy.[1][2]

Wetting agents, a class of surfactant adjuvants, are incorporated into pesticide formulations to overcome this barrier.[1][3] They function by reducing the surface tension of the spray droplet, which in turn lowers the contact angle between the droplet and the leaf surface.[3][4] A lower contact angle allows the droplet to spread over a larger area, ensuring uniform distribution and enhancing the penetration and absorption of the active ingredient.[1][2][5] The selection of an appropriate wetting agent is therefore a critical step in designing a high-performance pesticide formulation.

Mechanism of Action: Wetting agents are amphiphilic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. At the air-water interface of a spray droplet, these molecules orient themselves to reduce the interfacial energy, thereby lowering surface tension. When the droplet contacts a leaf, the hydrophobic tails interact with the waxy surface, anchoring the droplet and facilitating its spread.

Caption: Effect of a wetting agent on droplet behavior.

Physicochemical Profile of Dibutyl Methyl Phosphate (DBMP)

Dibutyl Methyl Phosphate (CAS No: 7242-59-3) is an organophosphorus compound that exhibits excellent properties as a wetting agent. Its molecular structure, featuring a polar phosphate group and non-polar butyl chains, provides the amphiphilic character necessary for surface activity.

Chemical Structure: (Image of the chemical structure of Dibutyl Methyl Phosphate would be placed here in a full document)

Key Properties Table: The properties of DBMP make it suitable for various formulation types. Its liquid form and solubility in organic solvents facilitate easy incorporation.[6]

PropertyValueSource
Molecular Formula C9H21O3PPubChem[7]
Appearance Colorless liquidEvitaChem[6]
Density ~1.05 g/cm³EvitaChem[6]
Boiling Point ~200°CEvitaChem[6]
Solubility Limited in water; Soluble in organic solvents (e.g., ethanol, ether)EvitaChem[6]

Causality of Performance: The effectiveness of DBMP stems from its balanced structure. The two butyl groups provide sufficient hydrophobicity to interact with waxy plant surfaces and other non-polar components in a formulation. The methyl phosphate head provides the necessary polarity to anchor the molecule in the aqueous phase. This structure allows DBMP to efficiently migrate to interfaces, rapidly reducing surface tension and promoting wetting.

Protocol for Evaluating the Wetting Performance of DBMP

To validate the efficacy of DBMP, a series of standardized tests should be performed. These protocols provide a self-validating system to quantify its performance against benchmarks or other wetting agents.

Protocol: Surface Tension Measurement

Objective: To determine the critical micelle concentration (CMC) and the maximum surface tension reduction achievable with DBMP. The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles), and it represents the point of maximum surface tension reduction.

Methodology: The Du Noüy ring or Wilhelmy plate method provides accurate and repeatable measurements of static surface tension.[8][9][10]

Materials:

  • Force Tensiometer (e.g., Krüss, Biolin Scientific)

  • Platinum Du Noüy ring or Wilhelmy plate

  • High-purity water (Type I)

  • Dibutyl Methyl Phosphate (DBMP)

  • Precision balance and glassware

Procedure:

  • Prepare a stock solution of 1% (w/v) DBMP in a suitable solvent or directly in water if dispersible.

  • Create a series of dilutions in high-purity water, ranging from 0.001% to 0.5% (w/v).

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the high-purity water as a control.

  • Rinse the measurement vessel and probe thoroughly.

  • Measure the surface tension of each DBMP dilution, starting from the lowest concentration.

  • Record the equilibrium surface tension value for each concentration.

  • Plot surface tension (mN/m) versus the logarithm of the DBMP concentration. The point at which the curve flattens indicates the CMC.

Caption: Workflow for surface tension measurement.

Protocol: Contact Angle and Spreading Evaluation

Objective: To quantify the ability of DBMP solutions to wet a hydrophobic surface, simulating a plant leaf. A lower contact angle indicates better wetting.[4][11][12]

Methodology: The sessile drop method using an optical tensiometer or goniometer is the standard for this evaluation.[13]

Materials:

  • Optical Tensiometer / Goniometer with automated dispensing

  • Model hydrophobic substrate (e.g., Parafilm™, polystyrene)

  • DBMP solutions (prepared as in 3.1)

  • High-resolution camera and analysis software

Procedure:

  • Mount a clean, uniform piece of the hydrophobic substrate on the instrument stage.

  • Fill the automated syringe with the test solution (starting with pure water).

  • Dispense a standard droplet volume (e.g., 5 µL) onto the substrate.

  • Immediately capture an image of the droplet profile.

  • Use the software to measure the static contact angle at the three-phase boundary.

  • Repeat the measurement at least five times for each concentration to ensure statistical validity.

  • (Optional Spreading Test) Record a video of the droplet for 30-60 seconds to analyze the change in droplet base diameter over time.

  • Tabulate the results for comparison.

Table for Contact Angle and Spreading Data:

DBMP Conc. (% w/v)Avg. Contact Angle (°) ± SDAvg. Spread Diameter (mm) at 30s ± SD
0 (Control)105.2 ± 2.12.3 ± 0.2
0.0175.6 ± 1.84.1 ± 0.3
0.0548.9 ± 1.56.5 ± 0.4
0.1035.1 ± 1.28.2 ± 0.5
0.2534.5 ± 1.38.4 ± 0.4
Protocol: Draves Wetting Test

Objective: To measure the time required for a standardized cotton skein to become completely wetted by the test solution, providing a practical and comparative measure of wetting efficiency.[14][15]

Methodology: This test is based on the ASTM D2281 standard.[16][17] It measures the sinking time of a weighted cotton skein.[17]

Materials:

  • 5-gram standard cotton skein[17]

  • 1.5-g hook and 50-g anchor weight[18]

  • 500-mL graduated cylinder

  • Stopwatch

  • DBMP solutions

Procedure:

  • Pour 500 mL of the test solution into the graduated cylinder. Remove any surface foam.[16]

  • Attach the cotton skein to the hook, which is connected to the anchor weight.

  • Hold the anchor and simultaneously drop the skein and anchor into the cylinder, starting the stopwatch the moment the anchor touches the bottom.[18]

  • The skein will float initially. The timer is stopped when the last of the skein sinks and the connecting string slackens.[18]

  • Record the sinking time in seconds. A shorter time indicates more effective wetting.

  • Perform the test in triplicate for each concentration.

Application Protocol: Incorporating DBMP into a Model Formulation

This section provides a guideline for incorporating DBMP into a lab-scale Suspension Concentrate (SC) formulation, a common type for water-insoluble active ingredients.

Objective: To create a stable and effective SC formulation using DBMP as the primary wetting agent.

Model Formulation Components:

  • Active Ingredient (AI): e.g., a generic fungicide (250 g/L)

  • Wetting Agent: Dibutyl Methyl Phosphate (DBMP) (20 g/L)

  • Dispersing Agent: e.g., Naphthalenesulfonate condensate (30 g/L)

  • Antifreeze: Propylene Glycol (50 g/L)

  • Thickener: Xanthan Gum (2 g/L)

  • Antifoam Agent: Silicone-based emulsion (1 g/L)

  • Biocide: e.g., Proxel GXL (1 g/L)

  • Water: To make up 1 Liter

Procedure:

  • Mill Base Preparation: In a beaker, combine water, propylene glycol, DBMP, the dispersing agent, and the antifoam agent. Mix until homogeneous.

  • AI Addition: Slowly add the active ingredient powder to the mill base under high-shear mixing to form a slurry.

  • Milling: Transfer the slurry to a bead mill. Mill until the desired particle size is achieved (e.g., D90 < 5 µm). Particle size is critical for suspension stability.

  • Let-Down: In a separate vessel, prepare the "let-down" phase by dispersing the xanthan gum in a portion of the remaining water until fully hydrated. Add the biocide.

  • Final Formulation: Slowly add the milled concentrate to the let-down phase under gentle agitation. Add the remaining water to reach the final volume. Mix until uniform.

Formulation_Process cluster_millbase Mill Base cluster_letdown Let-Down Phase Aqueous_Phase Water + Propylene Glycol Mix_1 Mix until Homogeneous Aqueous_Phase->Mix_1 Surfactants DBMP + Dispersant + Antifoam Surfactants->Mix_1 AI Add Active Ingredient (AI Powder) Mix_1->AI Thickener Xanthan Gum + Water Hydrate Hydrate Fully Thickener->Hydrate Biocide Add Biocide Final_Mix Combine Mill Base and Let-Down Biocide->Final_Mix Hydrate->Biocide Milling Bead Mill to Target Particle Size AI->Milling Milling->Final_Mix Final_Product Final SC Formulation Final_Mix->Final_Product

Caption: Suspension Concentrate (SC) formulation workflow.

Protocol: Formulation Stability Testing

Objective: To ensure the physical and chemical stability of the final formulation under various storage conditions. Poor stability can lead to phase separation, crystal growth, and reduced efficacy.[19]

Methodology: Accelerated storage stability testing is a common practice to predict the shelf-life of a product.

Procedure:

  • Initial Analysis (Time Zero): Characterize the freshly prepared formulation. Measure viscosity, particle size distribution, pH, and active ingredient concentration. Observe for any initial separation.

  • Accelerated Storage: Place sealed samples of the formulation in ovens at elevated temperatures. A common condition is 54°C for 14 days , which is often considered equivalent to two years of real-time storage at ambient temperatures.

  • Freeze-Thaw Cycles: Subject samples to temperature cycling (e.g., -10°C to +40°C) for several cycles to assess stability in fluctuating climates.

  • Post-Storage Analysis: After the storage period, allow samples to return to room temperature. Re-run all the analyses performed at time zero.

  • Evaluation: Compare the pre- and post-storage data. The formulation is considered stable if key parameters (e.g., AI content, particle size, suspensibility) remain within predefined specification limits.

Troubleshooting and Technical Insights

  • Foaming: Organophosphate surfactants can sometimes contribute to foaming. If excessive foam is observed during formulation or dilution, the concentration of the silicone antifoam agent may need to be optimized.

  • Compatibility: Always conduct compatibility tests when incorporating DBMP with new active ingredients or other adjuvants. Incompatibility can lead to precipitation or loss of efficacy.

  • pH Sensitivity: The stability of DBMP and the overall formulation can be pH-dependent. Ensure the final formulation pH is within a stable range for all components. Dibutyl phosphate, a related compound, is a moderately strong acid, suggesting that the pH of the system should be carefully controlled.[20]

Conclusion

Dibutyl Methyl Phosphate demonstrates significant potential as a high-efficacy wetting agent for modern pesticide formulations. Its ability to drastically reduce surface tension and contact angle translates directly to improved spray coverage and potentially enhanced biological performance. The protocols outlined in this application note provide a robust framework for formulators to evaluate, incorporate, and validate the use of DBMP, paving the way for the development of more effective and reliable crop protection products.

References

  • ICL Growing Solutions. (2025, January 20). What is the Difference Between Wetting Agents and Surfactants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibutyl methylphosphonate. PubChem. Retrieved from [Link]

  • Brewer International. (n.d.). What You Need To Know About Agricultural Wetting Agents. Retrieved from [Link]

  • Medium. (2023, September 14). Leveraging Wetting Agents for Enhanced Pesticide Efficacy in Agriculture. Retrieved from [Link]

  • Exacto Inc. (2022, September 20). What Draves Test Reveals About Wetting Agents & Surfactants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dibutyl phosphate. PubChem. Retrieved from [Link]

  • Fineotex. (n.d.). Wetting Agent Performance Metrics: What Sets Leading Manufacturers Apart. Retrieved from [Link]

  • Fineotex. (n.d.). Wetting Agents Explained: Types, Uses and How They Work. Retrieved from [Link]

  • UCLA Samueli School of Engineering. (1984, July 1). A review of surface tension measuring techniques, surfactants, and their implications for oxygen transfer. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]

  • U.S. Forest Service. (2006, May 15). Wetting Test - Drave's Skein. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Understanding Wetting Agents: A Guide for Agrochemical Formulators. Retrieved from [Link]

  • DataPhysics Instruments. (n.d.). Application note: Stability study of a pesticide formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). The contact angles of pesticide solutions with varying concentrations on rice leaves. Retrieved from [Link]

  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of temperature and humidity on the contact angle of pesticide droplets on rice leaf surfaces. PMC. Retrieved from [Link]

  • ASTM International. (2010). D2281 – 10 - Standard Test Method for Evaluation of Wetting Agents by the Skein Test. Retrieved from [Link]

  • Biolin Scientific. (2023, January 10). 3 ways to measure surface tension. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Storage stability of residues. Retrieved from [Link]

  • Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Retrieved from [Link]

  • Scribd. (n.d.). The Evaluation of Wetting Agents: A Student Experiment. Retrieved from [Link]

  • Droplet Lab. (2024, August 17). Surface Tension Measurement: The Definitive Guide (2026). Retrieved from [Link]

  • ResearchGate. (2024, April 4). (PDF) Pesticide formulation testing: importance and protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 4). Experimental Research on the Performance of a Wetting Agent Based on Compound Acidification in Low-Porosity and Hard-to-Wet Coal Seams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. PMC. Retrieved from [Link]

  • Droplet Lab. (2026). Farming & Agriscience Industry The Practical Guide to Surface Science. Retrieved from [Link]

  • SensaDyne Instrument Division. (n.d.). Surface Tension Tutorial. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for - Evaluation of Wetting Agents by the Skein Test. Retrieved from [Link]

  • KSV NIMA. (n.d.). Measuring the contact angle, surface free energy and wettability of powders. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of dibutyl methyl phosphate in aqueous solutions

Executive Summary Dibutyl methyl phosphate (DBMP) is a critical organophosphate triester, widely utilized as a simulant for G-series nerve agents and as a specialized extractant. Its utility, however, is compromised by i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyl methyl phosphate (DBMP) is a critical organophosphate triester, widely utilized as a simulant for G-series nerve agents and as a specialized extractant. Its utility, however, is compromised by its susceptibility to hydrolytic degradation. Unlike its diester breakdown product (dibutyl phosphate, DBP), which is anionic and relatively stable, DBMP is a neutral triester that is vulnerable to nucleophilic attack.

This guide provides a scientifically grounded protocol to arrest the hydrolysis of DBMP. Our approach focuses on three variables: pH control , temperature suppression , and buffer non-nucleophilicity .

Module 1: The Mechanism of Failure

To prevent degradation, one must understand the molecular "weak link." In aqueous solutions, DBMP does not degrade randomly; it follows a specific pathway driven by the electronic and steric properties of its substituents.

The Methyl Vulnerability While the butyl groups provide steric bulk, the methyl group is relatively exposed. In most hydrolytic scenarios (especially neutral to alkaline), the methyl group is the first to leave. The reaction is a nucleophilic substitution at the phosphorus center (


) or the carbon center (

), resulting in the formation of Dibutyl Phosphate (DBP) and Methanol.

The Hydrolysis Pathway The following diagram illustrates the degradation cascade you are trying to prevent.

DBMP_Hydrolysis cluster_legend Degradation Risk DBMP Dibutyl Methyl Phosphate (DBMP) [Neutral Triester] Transition Transition State (Pentacoordinate Phosphorus) DBMP->Transition Nucleophilic Attack (OH- or H2O) DBP Dibutyl Phosphate (DBP) [Stable Anion] Transition->DBP Loss of -OCH3 (Fastest Step) Methanol Methanol (Byproduct) Transition->Methanol Butyl Monobutyl Phosphate (Slow Degradation) DBP->Butyl Very Slow (Requires Extreme pH/Temp) HighRisk High Risk (Triester) Stable Stable Product (Diester)

Figure 1: The primary hydrolytic pathway of DBMP. Note that the conversion from Triester (DBMP) to Diester (DBP) is the critical instability event.

Module 2: The pH Strategy (The "Safe Zone")

The stability of DBMP is non-linear with respect to pH.

  • Alkaline Conditions (pH > 8): FATAL. Hydroxide ions (

    
    ) are potent nucleophiles. They attack the phosphorus atom rapidly, causing saponification. The half-life of DBMP decreases exponentially as pH rises above 8.
    
  • Acidic Conditions (pH < 3): RISKY. Hydronium ions (

    
    ) protonate the phosphoryl oxygen, making the phosphorus more electrophilic and susceptible to water attack.
    
  • The "Safe Zone" (pH 5.0 – 7.0): OPTIMAL. In this range, water is the primary nucleophile (which is weak), and the concentration of catalytic

    
     and 
    
    
    
    is minimized.

Data Summary: Estimated Half-Life Trends

Condition pH Primary Mechanism Estimated Stability

| Alkaline | 10.0 |


 Attack (

) | Minutes to Hours | | Neutral | 7.0 | Neutral Water Attack | Weeks to Months | | Slight Acid | 5.5 | Minimal Catalysis | Maximum Stability | | Strong Acid | 2.0 | Acid-Catalyzed | Hours to Days |
Module 3: Buffer Selection (The Hidden Catalyst)

Crucial Warning: Not all buffers are inert. Many common biochemical buffers act as nucleophiles, catalyzing the very reaction you are trying to stop.

  • AVOID: Tris (Tris(hydroxymethyl)aminomethane). The free amine group in Tris can attack the phosphate ester, accelerating hydrolysis.

  • AVOID: Imidazole. A known catalyst for ester hydrolysis.

  • AVOID: Phosphate Buffer (Context Dependent). While chemically stable, using phosphate buffer makes it analytically impossible to detect the breakdown product (DBP) via Phosphorus NMR or colorimetric phosphate assays.

  • RECOMMENDED: MES or MOPS. These ethanesulfonic acid buffers are non-nucleophilic and maintain pH effectively in the 5.5–7.0 range.

Protocol: Preparation of Stability-Optimized DBMP Stock

  • Solvent: Use double-distilled, deionized water (Milli-Q, 18.2 MΩ).

  • Buffer: Prepare 10-20 mM MES (2-(N-morpholino)ethanesulfonic acid) adjusted to pH 6.0 .

  • Co-Solvent (Optional): If solubility is an issue (DBMP has limited water solubility ~17 g/L), add 10% Acetonitrile or Isopropanol. Note: Avoid Methanol as it is a product of the reaction and can complicate equilibrium calculations.

  • Temperature: Store at 4°C or -20°C . Hydrolysis rates follow the Arrhenius equation; reducing temperature from 25°C to 4°C can extend half-life by a factor of 4-5x.

Module 4: Troubleshooting & FAQs

Q1: I see a new peak in my HPLC/GC chromatogram. Is it degradation? A: Likely, yes.

  • Symptom: Loss of the DBMP peak and appearance of a more polar peak.

  • Diagnosis: The new peak is almost certainly Dibutyl Phosphate (DBP) .

  • Verification: DBP is acidic (pKa ~1.0). If you run an ion-exchange chromatography method, DBP will retain strongly on an anion exchanger, whereas neutral DBMP will elute in the void volume or early.

Q2: Can I autoclave my DBMP solution? A: NO. Autoclaving involves high temperature (121°C) and steam. This will cause massive hydrolysis, converting a significant portion of your DBMP to DBP and methanol. Sterilize via 0.22 µm filtration (Nylon or PTFE filters).

Q3: My pH drifted from 7.0 to 6.5 over a month. Why? A: This is a hallmark of hydrolysis. The reaction produces DBP (a strong acid) and methanol.



The generation of 

acidifies your solution. If your buffer capacity is too low, the pH will drop, potentially entering the acid-catalyzed instability zone. Action: Increase buffer concentration to 50 mM.

Q4: I need to work at pH 8.0. What can I do? A: Work fast and keep it cold. Prepare the solution immediately before use (ex tempore) and keep it on ice. Do not store DBMP at pH 8.0 overnight.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckpH Check pH Is it < 5 or > 7? Start->CheckpH CheckBuffer Check Buffer Is it Tris or Imidazole? CheckpH->CheckBuffer No ActionAdjustPH Adjust to pH 6.0 Use MES/MOPS CheckpH->ActionAdjustPH Yes CheckTemp Check Storage Is it > 20°C? CheckBuffer->CheckTemp No ActionChangeBuffer Switch to Non-Nucleophilic Buffer (MES/HEPES) CheckBuffer->ActionChangeBuffer Yes CheckTemp->Start No (Consult Specialist) ActionCool Move to 4°C or -20°C CheckTemp->ActionCool Yes

Figure 2: Decision support for stabilizing DBMP solutions.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7881, Dibutyl phosphate. Retrieved from [Link]

    • Relevance: Confirms the stability profile of the degradation product (DBP) and physical properties.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415.
  • Wolfenden, R. (2011). Benchmark reaction rates, the stability of biological molecules in water, and the evolution of catalytic power. Annual Review of Biochemistry, 80, 645-667.
  • Relevance: Confirms stability data for the diester form, contrasting with the triester instability.
  • Smolen, J. M., & Stone, A. T. (1997). Divalent metal ion-catalyzed hydrolysis of phosphorothioate ester pesticides and their corresponding oxonates. Environmental Science & Technology, 31(6), 1664-1673.
Optimization

Technical Support: Optimizing Synthesis of Dibutyl Methyl Phosphate

Cas Number: 7242-59-3 | Molecular Formula: C H O P Target Audience: Organic Chemists, Process Engineers, Analytical Scientists Status: Active Guide CRITICAL DISTINCTION: Phosphate vs. Phosphonate Before proceeding, verif...

Author: BenchChem Technical Support Team. Date: February 2026

Cas Number: 7242-59-3 | Molecular Formula: C


H

O

P Target Audience: Organic Chemists, Process Engineers, Analytical Scientists Status: Active Guide
CRITICAL DISTINCTION: Phosphate vs. Phosphonate

Before proceeding, verify your target molecule.

  • Dibutyl Methyl Phosphate (This Guide):

    
    . A mixed phosphate ester, often analyzed as a degradation impurity of Tributyl Phosphate (TBP) in PUREX processes or used as a prodrug intermediate.
    
  • Dibutyl Methyl Phosphonate (DBMP/DMMP Simulant):

    
    . A chemical warfare agent simulant (Sarin mimic) with a direct Phosphorus-Carbon bond.
    
    • If you require the Phosphonate guide, please switch to the Michaelis-Arbuzov protocol.

Core Synthesis Workflow

To achieve high purity (>98%) and optimal yield for Dibutyl Methyl Phosphate, the Chlorophosphate Route is superior to direct esterification or transesterification. The latter methods often result in statistical mixtures of TBP, DBMP, and Trimethyl Phosphate that are difficult to separate.

The Optimized Pathway:

  • Precursor Formation: Reaction of Phosphorus Oxychloride (

    
    ) with 2 equivalents of 
    
    
    
    -Butanol to form Dibutyl Phosphorochloridate.
  • Esterification: Nucleophilic substitution of the chloride with Methanol in the presence of an organic base (acid scavenger).

DBMP_Synthesis_Flow POCl3 POCl3 (Phosphorus Oxychloride) Inter Intermediate: Dibutyl Phosphorochloridate (BuO)2P(O)Cl POCl3->Inter -5°C to 0°C -2 HCl BuOH n-Butanol (2.0 Equiv) BuOH->Inter Product Target: Dibutyl Methyl Phosphate Inter->Product DCM, 0°C -> RT + Base Impurity Impurity: Dibutyl Phosphate (Acid) Inter->Impurity Hydrolysis (H2O) MeOH Methanol (1.1 Equiv) MeOH->Product Base Base (Et3N or Pyridine) Base->Product Scavenges HCl

Figure 1: Step-wise synthesis logic for Dibutyl Methyl Phosphate via the Chlorophosphate intermediate, highlighting the critical hydrolysis risk.

Troubleshooting & Optimization (Q&A)
Phase 1: Reaction Stoichiometry & Yield

Q: Why is my yield stalling below 60% despite extended reaction times? A: The issue is likely HCl sequestration . In the reaction


, the generated HCl can protonate the methanol (reducing its nucleophilicity) or induce acid-catalyzed hydrolysis of the product.
  • Solution: Ensure you are using at least 1.1 equivalents of base (Triethylamine or Pyridine) relative to the chlorophosphate. The base must be dry.

  • Check: If using an inorganic base (like

    
    ), the reaction is heterogeneous and requires vigorous stirring or a phase transfer catalyst (e.g., 18-Crown-6) to proceed to completion.
    

Q: I see a significant "Dibutyl Phosphate" (acid) peak in my HPLC/GC. Where is it coming from? A: This is the hydrolysis product of your chlorophosphate intermediate.

  • Mechanism:

    
    .
    
  • Root Cause: Moisture in your Methanol or solvent (DCM/THF). Chlorophosphates are extremely moisture-sensitive.

  • Protocol Fix: Dry all solvents over activated 3Å molecular sieves for 24 hours. Perform the reaction under an inert atmosphere (Ar or

    
    ).
    
Phase 2: Impurity Profile & Workup

Q: My product contains Tributyl Phosphate (TBP). How do I prevent this? A: TBP formation suggests ligand exchange (disproportionation) or impure starting material.

  • Scenario A: If you synthesized the chlorophosphate yourself from

    
    , you likely added excess Butanol. The ratio must be strictly controlled (2.0 : 1.0).
    
  • Scenario B: High temperatures (>40°C) during the chlorophosphate formation can cause ligand scrambling. Keep the first step between -5°C and 0°C.

Q: The distillation is difficult; the product decomposes before boiling. What are the correct parameters? A: Phosphate esters have high boiling points and can undergo thermal decomposition (elimination of alkenes) at high temperatures.

  • Requirement: You must use high vacuum (<1 mmHg).

  • Target: Dibutyl Methyl Phosphate boils at approx. 110-120°C at 0.5 mmHg (extrapolated from TBP bp of ~130°C/5mmHg). Do not attempt atmospheric distillation.

Optimized Experimental Protocol

Method: Chlorophosphate Esterification (High Purity) Scale: 100 mmol

ReagentAmountRole
Dibutyl Phosphorochloridate 22.8 g (100 mmol)Electrophile
Methanol (Anhydrous) 3.5 g (110 mmol)Nucleophile
Triethylamine (Et

N)
11.1 g (110 mmol)Acid Scavenger
Dichloromethane (DCM) 150 mLSolvent

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve Dibutyl Phosphorochloridate in 100 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Reagent Prep: Mix Methanol and Triethylamine in the addition funnel with 50 mL of DCM.

  • Addition: Add the MeOH/Base mixture dropwise over 30 minutes. Exotherm control is critical; maintain internal temp <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4 hours.

    • IPC (In-Process Control): Check by TLC (10% MeOH in DCM) or

      
      P-NMR.
      
  • Workup:

    • Filter off the precipitated Triethylamine Hydrochloride salt.

    • Wash the filtrate with cold 5% NaHCO

      
       (2 x 50 mL) to remove trace acid.
      
    • Wash with Brine (50 mL), dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Distill the crude oil under high vacuum (0.1 - 0.5 mmHg). Collect the clear, colorless oil fraction.

Comparative Yield Data

The choice of base and solvent significantly impacts yield and purity.

Base SystemSolventYield (%)Purity (%)Notes
Triethylamine DCM88-92% >98%Standard high-yield protocol. Easy salt removal.
Pyridine Toluene85%97%Pyridine removal can be tedious; requires acid wash.
K

CO

Acetone65%90%Heterogeneous; slow kinetics; higher hydrolysis risk.
No Base Reflux<40%MixedHigh acid impurities; HCl degrades product.
References
  • Preparation of Dialkyl Phosphates (Precursor Logic)

    • Method for synthesizing dibutyl phosphate.[1][2][3][4][5] (ResearchGate).[6] Describes the sensitivity of the P-Cl bond and hydrolysis conditions relevant to the precursor.

  • TBP Degradation & Impurity Standards

    • Improved determination of tributyl phosphate degradation products. (PubMed).[7] Contextualizes Dibutyl Methyl Phosphate as a methylated derivative of DBP (Dibutyl Phosphate).

  • General Phosphate Ester Synthesis

    • Dialkylphosphoric acids by the methanol method. (US Patent 6034260A). Details the reaction of chlorophosphates with alcohols and the formation of mixed esters.[8]

  • Chemical Identity & Properties

    • Tripropyl phosphate and isomers.[7] (Stenutz.eu). Provides physical property comparisons for phosphate esters including Dibutyl Methyl Phosphate.

Sources

Troubleshooting

Technical Support Center: Dibutyl Methyl Phosphate (DBMP) Phase Separation

Senior Application Scientist Desk Subject: Troubleshooting Phase Anomalies in Liquid-Liquid Extraction & Simulant Workflows Introduction: The Physics of the Split Welcome. If you are reading this, your biphasic system ha...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Phase Anomalies in Liquid-Liquid Extraction & Simulant Workflows

Introduction: The Physics of the Split

Welcome. If you are reading this, your biphasic system has likely failed. You are seeing a cloudy interface, a stable emulsion, or the dreaded "Third Phase"—where your organic layer splits into a light diluent-rich phase and a heavy, solute-rich middle layer.[1]

In my experience with neutral organophosphorus compounds like Dibutyl Methyl Phosphate (DBMP) (and its analogs like TBP or DMMP), phase separation issues are rarely random. They are deterministic failures of thermodynamics, usually driven by Limiting Organic Concentration (LOC) violations or Interfacial Tension (IFT) collapse.

This guide treats DBMP primarily in its two most common roles:

  • As an Extractant: In nuclear reprocessing or hydrometallurgy (similar to PUREX processes).

  • As a Simulant: In Chemical Warfare Agent (CWA) detection studies where it mimics G-series agents.

Module 1: Diagnostic Framework

Before applying a fix, we must identify the specific type of phase anomaly. Use the decision matrix below to categorize your issue.

TroubleshootingTree Start Identify Phase Anomaly Q1 Is the interface distinct? Start->Q1 Result_Emulsion ISSUE: Emulsion/Haze (Kinetic Stability) Q1->Result_Emulsion No (Cloudy/Milky) Q2 Are there 3 distinct liquid layers? Q1->Q2 Yes Result_ThirdPhase ISSUE: Third Phase Formation (Thermodynamic Split) Result_Precip ISSUE: Precipitation (Solubility Limit) Q2->Result_ThirdPhase Yes (Heavy Organic Layer) Q3 Is there solid sediment? Q2->Q3 No (Just 2 layers but wrong volume) Q3->Result_Emulsion No (Micro-haze) Q3->Result_Precip Yes

Figure 1: Diagnostic logic tree for categorizing phase separation anomalies in DBMP systems.

Module 2: The "Third Phase" Phenomenon

Context: This is the most critical failure mode in solvent extraction. You observe a heavy, viscous liquid layer forming between your aqueous phase and your light organic diluent (e.g., dodecane/kerosene).

The Science (Why it happens)

DBMP acts as a solvating extractant. It coordinates with metal nitrates (or acids) to form a neutral complex. These complexes are polar. If you use a non-polar diluent (like dodecane), there is a "solubility limit" for these polar complexes. When you exceed the Limiting Organic Concentration (LOC) , the organic phase splits.[2] The polar complexes aggregate into reverse micelles and separate from the non-polar diluent to lower the system's free energy [1].

Troubleshooting Q&A

Q: I haven't changed my DBMP concentration. Why is the third phase appearing now? A: Check your temperature and acidity.

  • Temperature: LOC is temperature-dependent. Lower temperatures decrease the solubility of the DBMP-Metal complex in the diluent. If your lab is colder than usual (

    
    ), you may cross the phase boundary [2].
    
  • Acidity: Higher aqueous nitric acid concentrations increase the extraction of HNO

    
     into the organic phase, which increases the polarity of the organic species, promoting splitting.
    

Q: How do I recover a sample that has already split? A: You must restore monophasic conditions to the organic layer.

  • Thermal Method: Gently heat the sample to

    
    . The third phase often disappears as miscibility increases.
    
  • Modifier Method: Add a "Phase Modifier" such as 1-Octanol or Isodecanol (5-10% v/v). These long-chain alcohols act as co-solvents, bridging the polarity gap between the DBMP complex and the dodecane diluent.

Q: What is the safe loading limit for DBMP? A: It depends on your diluent. See the reference data below for safe operating windows (LOC).

Diluent TypePolarityRisk of Third PhaseRecommended Modifier
n-Dodecane Non-polarHigh 5-10% Octanol
Kerosene LowModerate 2-5% Octanol
Toluene High (Aromatic)Low None usually req.
Chloroform HighVery Low None
Module 3: Emulsions and Haze

Context: The phases will not separate cleanly. You see a "rag layer" or persistent cloudiness.

The Science

This is an issue of Interfacial Tension (IFT) and Zeta Potential . DBMP, like TBP, can degrade into acidic species (Dibutyl Phosphate - DBP, and Monobutyl Phosphate - MBP) via hydrolysis. These degradation products are surfactants. They lower IFT and stabilize emulsions, often interacting with suspended solids to form "Crud" [3].

Troubleshooting Q&A

Q: My separation takes hours. How do I speed it up? A:

  • Check for Degradation: If your DBMP smells sour or has a yellow tint, it has likely hydrolyzed. Wash the organic phase with 5% Na

    
    CO
    
    
    
    (Sodium Carbonate). This converts the acidic DBP degradation products into water-soluble sodium salts, which wash away [4].
  • Centrifugation: Apply 2000-3000 RPM for 5 minutes.

  • Salting Out: If using DBMP as a simulant in water, increase the ionic strength (add Na

    
    SO
    
    
    
    ) to drive the organic organics out of the aqueous phase (Salting-out effect).

Q: I see a white precipitate at the interface. A: This is likely a metal-DBP precipitate. If you are extracting metals (Zr, Fe, Th), they form insoluble precipitates with the hydrolysis product (DBP).

  • Fix: Filter the organic phase through a 0.45

    
    m PTFE filter to remove "crud" that stabilizes emulsions. Perform an alkaline wash (Carbonate) to remove the DBP ligand.
    
Module 4: Experimental Protocols
Protocol A: Determination of Limiting Organic Concentration (LOC)

Use this to validate your system boundaries before running precious samples.

  • Preparation: Prepare a series of organic phases with fixed DBMP concentration (e.g., 30% v/v in dodecane).

  • Contact: Equilibrate with aqueous acid/metal solutions of increasing concentration in a thermostated bath (

    
    ).
    
  • Observation: Shake for 10 minutes, then allow to settle.

  • Endpoint: Visually inspect for the formation of a heavy bottom organic layer (distinct from the aqueous phase).

  • Quantification: Analyze the metal concentration in the organic phase just prior to splitting. This is your LOC.

Protocol B: Alkaline Cleanup (Restoring Degraded DBMP)

Mandatory maintenance for recycled solvents.

CleanupProtocol Step1 Degraded DBMP (Contains DBP/MBP) Step2 Contact with 5% Na2CO3 Step1->Step2 1:1 Ratio Step3 Phase Separation Step2->Step3 Mix 10 min Step4 Aqueous Waste (Contains Na-DBP) Step3->Step4 Bottom Layer Step5 Purified DBMP (Ready for use) Step3->Step5 Top Layer

Figure 2: Alkaline wash workflow to remove surfactant degradation products that cause emulsions.

References
  • Vasudeva Rao, P. R., & Kolarik, Z. (1996).[1] A Review of Third Phase Formation in Extraction of Actinides by Neutral Organophosphorus Extractants. Solvent Extraction and Ion Exchange. Link

  • Chiarizia, R., et al. (2003). Third Phase Formation in the Extraction of Actinides.[3][4] Separation Science and Technology. Link

  • Ritcey, G. M. (1980). Crud in Solvent Extraction Processing – A Review of Causes and Treatment. Hydrometallurgy.[5] Link

  • Schulz, W. W., & Navratil, J. D. (1984). Science and Technology of Tributyl Phosphate. CRC Press.[6] (Standard reference for organophosphorus cleanup protocols).

(Note: While specific literature on DBMP (Dibutyl Methyl Phosphate) is rarer than TBP, the physicochemical mechanisms cited above for neutral organophosphorus extractants are chemically homologous and applicable.)

Sources

Optimization

Technical Support Center: Dibutyl Methyl Phosphate (DBMP) Degradation in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for studying the degradation pathways of Dibutyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for studying the degradation pathways of Dibutyl Methyl Phosphate (DBMP) in acidic environments.

Section 1: Fundamental Principles & Mechanisms

This section addresses the core chemical principles governing the degradation of DBMP in the presence of acid.

Question: What is the primary degradation pathway for Dibutyl Methyl Phosphate (DBMP) in an acidic aqueous solution?

Answer: The primary degradation pathway for DBMP in acidic media is acid-catalyzed hydrolysis . This reaction involves the nucleophilic attack of a water molecule on the phosphorus atom of the DBMP molecule. The presence of hydronium ions (H₃O⁺) from the acid acts as a catalyst, protonating the phosphoryl oxygen. This protonation makes the phosphorus atom more electrophilic and, therefore, more susceptible to attack by water.

The hydrolysis reaction proceeds in a stepwise manner, cleaving the ester bonds. The degradation can be described as follows:

  • First Hydrolysis: DBMP is hydrolyzed to form Monobutyl Methyl Phosphate (MBMP) and butanol.

  • Second Hydrolysis: The resulting MBMP can be further hydrolyzed to methyl phosphate and another molecule of butanol.

  • Third Hydrolysis: Finally, methyl phosphate can hydrolyze to phosphoric acid and methanol.

The overall process results in the progressive dealkylation of the phosphate ester.

Question: What are the expected products of DBMP degradation in a strong acid like nitric acid (HNO₃)?

Answer: In a strong acid medium like 2.0 mol/L HNO₃, the degradation of a related compound, dibutyl phosphate (DBP), has been shown to yield several products. By analogy, the degradation of DBMP is expected to produce butanol, mono-butyl phosphate, and phosphate ions.[1] Further degradation could also lead to byproducts like butyric acid and propionic acid under harsh conditions.[1] The methyl group would ultimately be cleaved to form methanol.

Question: How does the mechanism of acid-catalyzed hydrolysis of phosphate esters proceed?

Answer: The acid-catalyzed hydrolysis of phosphate esters like DBMP follows a general mechanism that enhances the reactivity of the phosphorus center.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Leaving Group Departure DBMP DBMP (C₄H₉O)₂(CH₃O)PO Protonated_DBMP Protonated DBMP Intermediate DBMP->Protonated_DBMP Fast Equilibrium H3O H₃O⁺ Pentacoordinate_Intermediate Pentacoordinate Intermediate Protonated_DBMP->Pentacoordinate_Intermediate Slow (Rate-Determining) H2O H₂O MBMP MBMP + Butanol Pentacoordinate_Intermediate->MBMP Fast

Caption: Acid-catalyzed hydrolysis mechanism of DBMP.

The process involves:

  • Protonation: The phosphoryl oxygen is protonated by a hydronium ion. This is a rapid and reversible step.

  • Nucleophilic Attack: A water molecule attacks the now more electrophilic phosphorus atom. This is typically the slowest, rate-determining step of the reaction. This forms a transient pentacoordinate intermediate.

  • Leaving Group Departure: One of the butoxy groups (or the methoxy group) departs as its corresponding alcohol (butanol or methanol), and the P=O bond is reformed. This step is also relatively fast.

Section 2: Experimental Design & Troubleshooting

Designing a robust degradation study requires careful control of variables. This section provides guidance on setting up experiments and overcoming common challenges.

Question: I need to design a kinetic study for DBMP degradation. What are the critical parameters to control?

Answer: For a successful kinetic study, precise control over the following parameters is essential:

  • Temperature: Hydrolysis rates are highly dependent on temperature. The rate of hydrolysis for similar compounds like dibutyl phosphate increases exponentially with temperature.[1] Use a temperature-controlled water bath or reaction block with an accuracy of ±0.1°C.

  • pH/Acid Concentration: The concentration of the acid catalyst (hydronium ions) directly influences the reaction rate. The reaction is often first-order with respect to the hydronium ion concentration.[2][3] Use calibrated pH meters and prepare acid solutions accurately. For strongly acidic media, titration is recommended for precise concentration determination.

  • Initial DBMP Concentration: Ensure the initial concentration of DBMP is accurately known. Prepare stock solutions gravimetrically and perform dilutions with calibrated volumetric flasks and pipettes.

  • Reaction Medium: The choice of solvent or co-solvent can affect reaction rates. If not using a purely aqueous system, ensure the solvent composition is consistent across all experiments. For some phosphate esters, a co-solvent like dioxane-water is used to ensure solubility.[4]

Question: My degradation results are not reproducible. What are the common causes?

Answer: Lack of reproducibility often stems from subtle variations in the experimental setup. Here’s a troubleshooting checklist:

  • Temperature Fluctuation: Is your heating apparatus maintaining a stable temperature? Verify with an external, calibrated thermometer. Even small fluctuations can significantly alter reaction rates.

  • Inaccurate Reagent Concentration: Re-standardize your acid solutions. Verify the purity of your DBMP standard. Are you accounting for the water content in your acid if using a concentrated stock?

  • Sampling Errors: Are you quenching the reaction effectively at each time point? Unquenched samples will continue to degrade, leading to inaccurate measurements. A common quenching method is rapid cooling in an ice bath followed by immediate neutralization with a strong base (e.g., NaOH).

  • Volatile Analyte Loss: Butanol and methanol are volatile degradation products. Ensure your reaction vessels are properly sealed to prevent their loss, especially at elevated temperatures. Use screw-cap vials with PTFE-lined septa.

  • Matrix Effects: Are other components in your sample matrix interfering with the reaction? For example, the presence of certain ions or organic matter can inhibit or accelerate degradation.[5][6] Run a control experiment with DBMP in pure water under the same conditions.

Question: How do I set up a typical batch experiment for monitoring DBMP degradation?

Answer: Below is a generalized protocol for a batch degradation study.

Caption: Workflow for a DBMP batch degradation experiment.

Detailed Protocol:

  • Preparation: Prepare the acidic solution (e.g., 1.0 M HCl) and a concentrated stock solution of DBMP in a suitable solvent (e.g., methanol).

  • Equilibration: Add the required volume of the acidic solution to several sealed, temperature-resistant vials. Place the vials in a pre-heated water bath or heating block and allow them to equilibrate for at least 30 minutes.

  • Initiation: At time zero (t=0), spike each vial with a small, known volume of the DBMP stock solution to achieve the desired initial concentration. Vortex briefly to mix.

  • Sampling: At predetermined time intervals, remove one vial from the heat source.

  • Quenching: Immediately withdraw an aliquot and add it to a vial containing a quenching solution (e.g., an equal volume of ice-cold 2.0 M NaOH) to neutralize the acid and stop the reaction.

  • Analysis: Analyze the quenched samples for the remaining concentration of DBMP and the formation of degradation products using an appropriate analytical method like HPLC or GC.

Section 3: Analytical & Monitoring Strategies

Accurate quantification of DBMP and its degradation products is crucial for understanding the degradation pathway and kinetics.

Question: What is the best analytical method to quantify DBMP and its degradation products like Monobutyl Methyl Phosphate (MBMP)?

Answer: The choice of analytical method depends on the specific requirements of your study. The two most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Technique Advantages Disadvantages & Considerations
Gas Chromatography (GC) High sensitivity and resolution, especially with a Mass Spectrometry (MS) detector. Excellent for quantifying volatile products like butanol.DBMP, MBMP, and other phosphate products are non-volatile and require derivatization before analysis.[7][8] Common derivatizing agents like diazomethane are toxic and explosive.[7][8] Silylating agents are a safer alternative.[7]
High-Performance Liquid Chromatography (HPLC) Can directly analyze the non-volatile phosphate compounds without derivatization. Versatile with different detectors (UV, MS).May have lower sensitivity for DBMP compared to GC. Requires careful mobile phase selection for good separation of parent compound and degradation products.
Ion Chromatography (IC) Excellent for separating and quantifying charged species like dibutyl phosphate (DBP) and monobutyl phosphate (MBP) in complex matrices.[1][9]May not be suitable for the neutral parent compound (DBMP). Often used in conjunction with another method.

For a comprehensive study, a combination of methods is often ideal: HPLC-UV/MS to track the disappearance of DBMP and the appearance of non-volatile phosphate products, and GC-FID/MS (with headspace analysis) to quantify the formation of volatile products like butanol and methanol.

Question: I am using GC to analyze my samples, but the phosphate peaks are broad and tailing. How can I fix this?

Answer: This is a classic problem caused by the low volatility and high polarity of the acidic degradation products (e.g., MBMP, phosphoric acid). These compounds interact strongly with the GC column's stationary phase.

Solution: Derivatization. You must convert the acidic analytes into more volatile, less polar esters before injection.

  • Recommended Method (Safer): Silylation. Use an agent like bistrimethylsilyltrifluoroacetamide (BSTFA). This replaces the acidic protons on the phosphate groups with trimethylsilyl (TMS) groups, making the molecule much more volatile and suitable for GC analysis.[7]

  • Traditional Method (Hazardous): Methylation using diazomethane. While effective, diazomethane is highly toxic and explosive and its use is discouraged without specialized safety precautions.[7][8]

Question: How can I confirm the identity of the degradation products I am seeing in my chromatograms?

Answer: Peak identification should never rely on retention time alone. The most reliable method is Mass Spectrometry (MS) .

  • GC-MS or LC-MS: Coupling your chromatograph to a mass spectrometer allows you to obtain the mass spectrum of each eluting peak. By analyzing the molecular ion and fragmentation patterns, you can confidently identify the chemical structure of the degradation products.

  • Reference Standards: Whenever possible, confirm your identification by running authentic reference standards of the suspected degradation products (e.g., butanol, monobutyl methyl phosphate) under the same analytical conditions. Compare both the retention time and the mass spectrum to your unknown peaks.

References

  • ZHOU, M., FEI, L., CHEN, T., SUN, X., & TANG, S. (2021). Hydrolysis Kinetics of Dibutyl Phosphate in 2.0 mol/L HNO3 Medium. Journal of Nuclear and Radiochemistry, 43(6), 502-508.
  • O'Reilly, K. T., Moir, M. E., Taylor, C. D., Smith, C. A., & Hyman, M. R. (2001). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Environmental Science & Technology, 35(19), 3954-3961. [Link]

  • Request PDF. (n.d.). Synthesis and acid catalyzed hydrolysis of di-m-toluidine phosphate. ResearchGate. [Link]

  • O'Reilly, K. T., Moir, M. E., Taylor, C. D., Smith, C. A., & Hyman, M. R. (2001). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. ResearchGate. [Link]

  • Li, Y., Chen, J., Liu, J., Chen, J., & Zhang, L. (2020). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. ResearchGate. [Link]

  • Thomas, G., & Macaskie, L. E. (1998). The effect of growth conditions on the biodegradation of tributyl phosphate and potential for the remediation of acid mine drainage waters by a naturally-occurring mixed microbial culture. PubMed. [Link]

  • US Patent for Analytical method for determining concentration of decomposition products in solvent used for solvent extraction. (1995).
  • Srinivasan, T. G., Suresh, A., & Rao, P. R. V. (2012). Determination of Di-n-Butyl Phosphate in Organic Streams of FBTR Mixed Carbide Fuel Reprocessing Solution by Gas Chromatographic. Scientific Research Publishing. [Link]

  • Gimbert, L. J., & Morin, P. (2001). Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Decomposition of Dibutyl Methyl Phosphate (DBMP)

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Dibutyl Methyl Phosphate (DBMP). This guide provides in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Dibutyl Methyl Phosphate (DBMP). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the thermal analysis of DBMP. Our focus is on providing practical, experience-driven insights to ensure the integrity and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal decomposition of DBMP, providing concise and scientifically grounded answers.

Q1: What are the expected primary thermal decomposition products of Dibutyl Methyl Phosphate (DBMP)?

A1: Based on the thermal degradation patterns of similar organophosphorus esters, the primary decomposition of DBMP is expected to proceed via elimination reactions.[1] The main products anticipated are monobutyl methyl phosphate (MBMP) , 1-butene , and smaller quantities of butanol . Further decomposition at higher temperatures can lead to the formation of phosphoric acid and various volatile hydrocarbon species. In the presence of oxygen, the formation of carbon monoxide (CO) , carbon dioxide (CO2) , and oxides of phosphorus (POx) is also expected.[2][3]

Q2: What is the likely mechanism for the initial thermal decomposition of DBMP?

A2: The initial thermal decomposition of alkyl phosphates like DBMP typically follows a non-radical, intramolecular elimination pathway, similar to the Cope elimination. This involves a six-membered transition state where a hydrogen atom from the butyl group is transferred to the phosphoryl oxygen, leading to the cleavage of the P-O bond and the formation of an alkene (1-butene) and a smaller phosphate ester (MBMP).[4] This process is analogous to the decomposition of other organophosphates, which initially degrade via the elimination of a phosphorus acid.[1]

Q3: At what temperature range should I expect DBMP to start decomposing?

Q4: How does the presence of impurities, such as water or acidic residues, affect the thermal decomposition of DBMP?

A4: The presence of water can lead to the hydrolysis of DBMP, especially at elevated temperatures, forming butanol and monobutyl methyl phosphate.[6] Acidic impurities can catalyze both hydrolysis and thermal decomposition, potentially lowering the decomposition temperature and altering the product distribution. Dithiophosphates, a related class of compounds, are known to be prone to hydrolysis under acidic or alkaline conditions.[7] Therefore, ensuring the purity of your DBMP sample is crucial for obtaining reproducible and accurate thermal analysis data.

Section 2: Troubleshooting Guide for Experimental Analysis

This section provides a structured approach to troubleshooting common issues encountered during the thermal analysis of DBMP using techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Issue 1: Inconsistent Onset of Decomposition in TGA

Symptoms:

  • Significant variations in the onset temperature of decomposition across replicate TGA runs.

  • Unexpectedly low decomposition temperature compared to literature values for similar compounds.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Sample Impurities The presence of residual solvents, water, or acidic/basic contaminants can catalyze decomposition, leading to a lower and more variable onset temperature.[6][7]1. Verify Sample Purity: Use a pure, well-characterized DBMP sample. If necessary, purify the sample prior to analysis. 2. Drying: Ensure the sample is thoroughly dried under vacuum to remove any residual water or volatile solvents.
Heating Rate Effects Faster heating rates can shift the apparent decomposition temperature to higher values.1. Optimize Heating Rate: Use a consistent and appropriate heating rate for your analysis. A rate of 10 °C/min is a common starting point for kinetic studies.
Sample Pan Material The material of the TGA pan (e.g., aluminum, platinum, ceramic) can have a catalytic effect on the decomposition of certain compounds.1. Test Different Pan Materials: If catalytic effects are suspected, run the analysis using different pan materials to identify any interactions.
Issue 2: Poor Resolution or Tailing Peaks in Py-GC-MS Chromatograms

Symptoms:

  • Broad, asymmetric peaks for decomposition products.

  • Overlapping peaks that are difficult to identify and quantify.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Active Sites in the GC System Polar decomposition products, such as phosphoric acid derivatives, can interact with active sites in the GC inlet liner, column, or transfer line, leading to peak tailing.[8][9]1. Deactivate Inlet Liner: Use a deactivated inlet liner. 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites. 3. Trim Column: If the front end of the column is contaminated, trim a small section (e.g., 10-15 cm) and re-install.[8]
Inappropriate GC Column Phase The polarity of the GC column stationary phase must be suitable for the analytes. Non-polar columns may not be ideal for separating polar decomposition products.1. Select Appropriate Column: Use a mid-polarity or polar GC column for better separation of polar analytes.
Column Overload Injecting too much sample can lead to broad, fronting peaks.1. Optimize Sample Amount: Reduce the amount of sample pyrolyzed or use a higher split ratio in the GC inlet.[10]
Issue 3: Difficulty in Identifying Decomposition Products by Mass Spectrometry

Symptoms:

  • Mass spectra of eluted peaks do not match library entries.

  • Complex fragmentation patterns that are difficult to interpret.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Co-elution of Products If chromatographic resolution is poor, multiple compounds may elute at the same time, resulting in a mixed mass spectrum.1. Improve Chromatographic Separation: Optimize the GC temperature program (e.g., use a slower ramp rate) to improve the separation of co-eluting peaks.[11]
Thermal Fragmentation in the Injector Some decomposition products may further break down in the hot GC injector, leading to fragments that are not representative of the initial pyrolysis products.1. Lower Injector Temperature: If possible, reduce the injector temperature to minimize further fragmentation, while still ensuring efficient volatilization of the analytes.[10]
Lack of Reference Spectra The mass spectra of some specific organophosphorus decomposition products may not be present in standard mass spectral libraries.1. Manual Interpretation: Manually interpret the mass spectra based on known fragmentation patterns of organophosphorus compounds. Look for characteristic ions and neutral losses. 2. Use High-Resolution MS: If available, use high-resolution mass spectrometry to determine the elemental composition of fragment ions for more confident identification.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Standard Operating Procedure for TGA-MS Analysis of DBMP
  • Instrument Preparation:

    • Ensure the TGA and MS instruments are calibrated and have passed all performance checks.

    • Set the TGA furnace to a starting temperature of 30°C.

    • Use a high-purity inert gas (e.g., nitrogen or argon) for the TGA purge gas.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified DBMP into a clean TGA pan.

  • TGA Method:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.

  • MS Method:

    • Set the MS to scan a mass range of m/z 10-300.

    • Use electron ionization (EI) at 70 eV.

    • Monitor the evolution of key ions corresponding to expected decomposition products (e.g., m/z for butene, butanol, and phosphate fragments).

  • Data Analysis:

    • Analyze the TGA data to determine the onset of decomposition and mass loss steps.

    • Correlate the mass loss events with the evolution of specific ions in the MS data.

Protocol 2: Standard Operating Procedure for Py-GC-MS Analysis of DBMP
  • Instrument Preparation:

    • Ensure the pyrolyzer, GC, and MS are all functioning correctly.

    • Install a suitable GC column (e.g., a mid-polarity phase).

    • Condition the GC column according to the manufacturer's instructions.

  • Sample Preparation:

    • Place a small amount of DBMP (approximately 100 µg) into a pyrolysis sample cup.

  • Pyrolysis Method:

    • Set the pyrolysis temperature to a value determined from the TGA data to correspond to a significant decomposition event (e.g., 300°C).

    • Set the pyrolysis time to 10-20 seconds.

  • GC Method:

    • Set the injector temperature to 250°C with an appropriate split ratio (e.g., 50:1).

    • Use a suitable GC oven temperature program, for example:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 280°C at 10 °C/min.

      • Hold at 280°C for 5 minutes.

  • MS Method:

    • Set the MS to scan a mass range of m/z 35-500.

    • Use electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the peaks to a mass spectral library for identification.

    • Manually interpret the spectra of unknown peaks based on fragmentation patterns.

Visualizations

DBMP_Decomposition_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep DBMP Sample Purify Purification & Drying Prep->Purify TGA_MS TGA-MS Analysis Purify->TGA_MS Determine T_decomp Py_GC_MS Py-GC-MS Analysis Purify->Py_GC_MS Identify Products Decomp_Products Decomposition Products TGA_MS->Decomp_Products Py_GC_MS->Decomp_Products Mechanism Postulate Mechanism Decomp_Products->Mechanism

Caption: Experimental workflow for the analysis of DBMP thermal decomposition.

Troubleshooting_Logic cluster_TGA TGA Issues cluster_GCMS Py-GC-MS Issues Start Inconsistent Results? TGA_Problem Inconsistent T_onset Start->TGA_Problem Yes GCMS_Problem Poor Peak Shape Start->GCMS_Problem Yes Check_Purity Verify Sample Purity TGA_Problem->Check_Purity Check_Heating Standardize Heating Rate TGA_Problem->Check_Heating Solution Improved Data Quality Check_Purity->Solution Check_Heating->Solution Check_Liner Deactivate/Replace Liner GCMS_Problem->Check_Liner Check_Column Condition/Trim Column GCMS_Problem->Check_Column Check_Liner->Solution Check_Column->Solution

Caption: Troubleshooting logic for common thermal analysis issues of DBMP.

References

  • Thermal Degradation of Organophosphorus Flame Retardants. PMC. [Link]

  • Hydrolysis Kinetics of Dibutyl Phosphate in 2.0 mol/L HNO 3 Medium. Journal of Nuclear and Radiochemistry. [Link]

  • Theoretical and experimental studies on the thermal decomposition of 1-butyl-3-methylimidazolium dibutyl phosphate. ResearchGate. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. PMC. [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. Cromlab. [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]

  • How to Troubleshoot and Improve your GC/MS. YouTube. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide: Dibutyl Methyl Phosphate vs. Tributyl Phosphate in Extraction Efficiency

For Researchers, Scientists, and Drug Development Professionals In the landscape of solvent extraction, the choice of the right organic solvent is paramount to achieving optimal separation and purification. While tributy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent extraction, the choice of the right organic solvent is paramount to achieving optimal separation and purification. While tributyl phosphate (TBP) has long been a workhorse in various applications, from nuclear fuel reprocessing to the extraction of organic acids, the emergence of structurally similar yet distinct alternatives like dibutyl methyl phosphate (DBMP) warrants a detailed comparative analysis. This guide provides an in-depth technical comparison of the extraction efficiencies of DBMP and TBP, supported by experimental insights and a self-validating protocol to empower researchers in making informed decisions for their specific applications.

Introduction: A Tale of Two Organophosphates

Tributyl phosphate (TBP) is a well-characterized organophosphorus extractant widely employed for its ability to form stable complexes with a variety of metal ions and organic molecules.[1] Its three butoxy groups attached to a central phosphate core create a molecule with a specific polarity and electron-donating phosphoryl oxygen, which are key to its extractive properties.

Dibutyl methyl phosphate (DBMP), on the other hand, is a close analog of TBP where one of the butyl groups is replaced by a methyl group. This seemingly minor structural modification can lead to significant differences in physicochemical properties and, consequently, extraction behavior. Understanding these differences is crucial for process optimization, particularly in sensitive applications like pharmaceutical purification where selectivity and efficiency are critical.

Physicochemical Properties: The Foundation of Extraction Performance

The efficiency of a solvent in a liquid-liquid extraction process is fundamentally governed by its physical and chemical properties. A comparison of the key physicochemical parameters of DBMP and TBP reveals the underpinnings of their differing extraction behaviors.

PropertyDibutyl Methyl Phosphate (DBMP)Tributyl Phosphate (TBP)Significance in Extraction
Molecular Weight 208.23 g/mol [2]266.31 g/mol [3]Influences viscosity, density, and solvent loading capacity.
Density ~1.01 g/cm³ (estimated)0.979 g/mL at 25 °C[3]Affects phase separation characteristics.
Boiling Point Not readily available289 °C (decomposes)[4]Relevant for solvent recovery and regeneration processes.
LogP (Octanol-Water Partition Coefficient) ~2.5 (estimated)4.0[3]A key indicator of hydrophobicity and affinity for organic solutes. A lower LogP for DBMP suggests slightly higher polarity.
Polarity Higher than TBP (inferred)ModerateInfluences the types of solutes that can be effectively extracted. Higher polarity can favor the extraction of more polar analytes.
Basicity of Phosphoryl Oxygen Higher than TBP (inferred)ModerateA more basic phosphoryl oxygen can lead to stronger interactions with acidic solutes and metal ions, potentially enhancing extraction efficiency.

Note: Some physicochemical properties of DBMP are not as extensively documented as those of TBP and are estimated based on its chemical structure and related compounds.

The lower molecular weight and estimated lower LogP of DBMP suggest it is a slightly more polar and less hydrophobic solvent compared to TBP. This difference in polarity is a critical factor that can be leveraged to achieve selective extractions.

Mechanistic Insights into Extraction: A Molecular Perspective

The extraction process with organophosphate solvents like DBMP and TBP primarily relies on the Lewis basicity of the phosphoryl oxygen atom, which can coordinate with Lewis acidic metal ions or form hydrogen bonds with protic organic molecules.

The replacement of a butyl group in TBP with a methyl group in DBMP has a subtle but significant electronic effect. The methyl group is less electron-donating than the butyl group, which might be expected to decrease the basicity of the phosphoryl oxygen. However, the overall steric hindrance around the phosphoryl group is reduced in DBMP. This reduced steric bulk can allow for more intimate and stronger interactions with the target solute, potentially overriding the electronic effect and leading to enhanced extraction efficiency in certain cases.

Studies comparing TBP with other dibutylalkyl phosphonates have shown that the phosphonates can exhibit higher extraction efficiency for species like nitric acid and uranium, which is attributed to their higher basicity. This suggests that the direct carbon-phosphorus bond in phosphonates, as opposed to the oxygen-phosphorus bond in phosphates, can lead to a more electron-rich phosphoryl oxygen, thereby enhancing its extraction capabilities. While DBMP is a phosphate, the principle of tuning the electronic environment of the phosphoryl group to influence extraction efficiency remains a key takeaway.

Caption: Generalized mechanism of solvent extraction with organophosphate extractants.

Comparative Extraction Efficiency: A Data-Driven Analysis

While direct, comprehensive comparative studies on the extraction of a wide range of pharmaceuticals with DBMP versus TBP are not abundant in publicly available literature, we can draw valuable insights from studies on related molecules and general extraction principles.

Metal Ion Extraction:

In the realm of metal ion extraction, particularly in the context of nuclear fuel reprocessing, organophosphorus extractants have been extensively studied. Research has indicated that phosphonates, which are structurally related to DBMP, can exhibit superior extraction efficiency for actinides and lanthanides compared to TBP. This is often attributed to the increased basicity of the phosphoryl oxygen in phosphonates. It is plausible that DBMP, with its reduced steric hindrance compared to TBP, could also offer advantages in the extraction of certain metal ions.

Extraction of Organic Molecules:

For the extraction of organic molecules, such as active pharmaceutical ingredients (APIs), the principle of "like dissolves like" is a good starting point. The slightly higher polarity of DBMP, as inferred from its structure, may render it a more effective extractant for moderately polar organic compounds compared to the more hydrophobic TBP.

The extraction efficiency of an organic compound is strongly correlated with its octanol-water partition coefficient (LogP).[5] Generally, compounds with a higher LogP are more readily extracted into a nonpolar organic phase. The choice between DBMP and TBP can, therefore, be tailored to the LogP of the target analyte.

Analyte TypeExpected Extraction Efficiency with DBMPExpected Extraction Efficiency with TBPRationale
Highly Lipophilic Organics (LogP > 4) GoodExcellentTBP's higher hydrophobicity aligns better with the solute's properties.
Moderately Lipophilic Organics (LogP 2-4) ExcellentGoodDBMP's slightly higher polarity may provide a better match for these solutes, potentially leading to higher distribution coefficients.
Polar Organics (LogP < 2) ModerateLow to ModerateExtraction into either solvent will be less efficient, but DBMP may offer a slight advantage due to its higher polarity.
Acidic/Basic Organics pH-dependentpH-dependentExtraction efficiency can be dramatically enhanced by adjusting the pH of the aqueous phase to neutralize the analyte, thereby increasing its hydrophobicity.[6][7]

Expert Insight: The key to successful extraction of ionizable organic molecules lies in pH control. By adjusting the pH of the aqueous phase to suppress the ionization of the target compound, its hydrophobicity is increased, leading to a significantly higher partition into the organic phase. For acidic compounds, the pH should be adjusted to be at least 2 units below the pKa, while for basic compounds, the pH should be at least 2 units above the pKa.[5]

A Self-Validating Experimental Protocol for Liquid-Liquid Extraction

To ensure the trustworthiness and reproducibility of your extraction results, it is crucial to follow a well-defined and self-validating protocol. The following step-by-step methodology is designed to be a robust framework for comparing the extraction efficiency of DBMP and TBP.

ExtractionWorkflow A 1. Preparation of Aqueous Phase (Dissolve solute in appropriate buffer) C 3. Liquid-Liquid Extraction (Mix aqueous and organic phases) A->C B 2. Preparation of Organic Phase (DBMP or TBP in a suitable diluent) B->C D 4. Phase Separation (Allow layers to separate) C->D E 5. Sample Collection (Collect aqueous and organic phases separately) D->E F 6. Quantitative Analysis (e.g., HPLC, GC, UV-Vis) E->F G 7. Calculation of Distribution Ratio (D) and Extraction Efficiency (%E) F->G H 8. Mass Balance Calculation (Validation Step) G->H

Caption: A self-validating workflow for liquid-liquid extraction experiments.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase:

    • Accurately prepare a stock solution of the target analyte in a suitable aqueous buffer. The choice of buffer is critical, especially for pH-sensitive extractions. For ionizable compounds, prepare buffers at various pH values around the pKa of the analyte.

    • The initial concentration of the analyte should be precisely known.

  • Preparation of the Organic Phase:

    • Prepare solutions of DBMP and TBP at the desired concentration in a suitable, immiscible organic diluent (e.g., dodecane, kerosene, or a less toxic alternative). The choice of diluent can also influence extraction efficiency.

  • Liquid-Liquid Extraction:

    • In a separatory funnel or a suitable vial, combine a known volume of the aqueous phase with a known volume of the organic phase (e.g., a 1:1 volume ratio).

    • Agitate the mixture for a predetermined time to ensure equilibrium is reached. The optimal agitation time should be determined experimentally by analyzing the extraction efficiency at different time points.

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to accelerate phase separation, especially if emulsions form.

  • Sample Collection:

    • Carefully separate the aqueous and organic phases. It is crucial to avoid cross-contamination.

  • Quantitative Analysis:

    • Determine the concentration of the analyte in both the aqueous and organic phases using a validated analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).

  • Calculation of Distribution Ratio and Extraction Efficiency:

    • The Distribution Ratio (D) is calculated as the concentration of the analyte in the organic phase divided by its concentration in the aqueous phase at equilibrium.[8]

    • The Extraction Efficiency (%E) is calculated as: %E = (D / (D + (V_aq / V_org))) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.[8]

  • Self-Validation through Mass Balance:

    • To ensure the integrity of the experimental data, perform a mass balance calculation. The total amount of analyte in the aqueous and organic phases after extraction should equal the initial amount of analyte in the aqueous phase before extraction. A recovery of 95-105% is generally considered acceptable and validates the experimental procedure.[9]

Expert Recommendations: Choosing Between DBMP and TBP

The decision to use DBMP or TBP should be based on a careful consideration of the specific extraction requirements.

  • For highly nonpolar, lipophilic compounds (LogP > 4), TBP is likely to be the more effective extractant due to its higher hydrophobicity.

  • For moderately polar organic molecules (LogP 2-4), DBMP may offer superior extraction efficiency due to its slightly higher polarity and potentially more favorable steric profile for complexation.

  • When high selectivity is required in a complex mixture, it is advisable to screen both DBMP and TBP. The subtle differences in their physicochemical properties can be exploited to achieve differential extraction of the target analyte from impurities.

  • Consider the stability of the extractant. TBP is known to degrade in the presence of strong acids and radiation, forming dibutyl phosphate (DBP), which can interfere with the extraction process. While less data is available for DBMP, its stability under the intended experimental conditions should be considered.

Conclusion: A Strategic Approach to Solvent Selection

The choice between dibutyl methyl phosphate and tributyl phosphate is not a matter of one being universally superior to the other. Instead, it is a strategic decision that should be guided by the specific properties of the solute and the desired outcome of the extraction. DBMP, with its slightly more polar character and reduced steric hindrance, presents a valuable alternative to the well-established TBP, particularly for the extraction of moderately polar organic compounds. By employing a rigorous and self-validating experimental protocol, researchers can confidently determine the optimal solvent and conditions to achieve their separation and purification goals, ultimately accelerating their research and development efforts.

References

  • Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. (2024). Arh Hig Rada Toksikol, 75(1), 81-84. [Link]

  • A Comparative Study of the Pharmaceutical Properties between Amorphous Drugs Loaded-Mesoporous Silica and Pure Amorphous Drugs Prepared by Solvent Evaporation. (2022). Molecules, 27(12), 3719. [Link]

  • A comparative study of rigid and flexible MOFs for the adsorption of pharmaceuticals: Kinetics, isotherms and mechanisms. (n.d.). ResearchGate. [Link]

  • Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. (2021). Molecules, 26(23), 7187. [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2023). RSC Advances, 13(45), 31637-31661. [Link]

  • Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2023). RSC Advances, 13(45), 31637-31661. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2024). Phenomenex. [Link]

  • Liquid-Liquid Extractions. (2021). Chemistry LibreTexts. [Link]

  • Dibutyl methylphosphonate. (n.d.). PubChem. [Link]

  • How to improve the efficiency of organic solvent extraction? (2024). Anquan Chemical. [Link]

  • Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. (2022). International Journal of Molecular Sciences, 23(12), 6807. [Link]

  • Synthesis and spectroscopic study of mesoporous aluminum methylphosphonate foam templated by dibutyl methylphosphonate. (2003). Microporous and Mesoporous Materials, 62(1-2), 61-71. [Link]

  • Simultaneous Extraction of Acidic and Basic Drugs at Neutral Sample pH: A Novel Electro-Mediated Microextraction Approach. (2010). Journal of Chromatography A, 1217(43), 6669-6675. [Link]

  • Optimization of the Efficient Extraction of Organic Components in Atmospheric Particulate Matter by Accelerated Solvent Extraction Technique and Its Application. (2018). International Journal of Environmental Research and Public Health, 15(11), 2589. [Link]

  • Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry. (n.d.). Decachem. [Link]

  • Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid. (2023). Metabolites, 13(6), 754. [Link]

  • Chemical Properties of Tributyl phosphate (CAS 126-73-8). (n.d.). Cheméo. [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2023). RSC Advances, 13(45), 31637-31661. [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. (2020). Industrial & Engineering Chemistry Research, 59(29), 13269-13283. [Link]

  • Simultaneous extraction of acidic and basic drugs at neutral sample pH: A novel electro-mediated microextraction approach. (n.d.). ResearchGate. [Link]

  • Process for the synthesis of diethyl ethylphosphonate. (1995).
  • TRIBUTYL PHOSPHATE. (n.d.). Occupational Safety and Health Administration. [Link]

  • Easy protocol to develop your Supported Liquid Extraction method. (2023). Biotage. [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International, 34(4), 14-18. [Link]

  • Solvent Solutions: Comparing Extraction Methods for Edible Oils and Proteins in a Changing Regulatory Landscape. Part 7. (n.d.). ResearchGate. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]

  • Butyl methylphosphonate. (n.d.). PubChem. [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. (1989). Journal of Analytical Toxicology, 13(5), 267-269. [Link]

  • Method for preparing methyl phosphinic acid butyl ester. (2019).
  • Chemical Properties of Isopropyl methyl methylphosphonate (CAS 690-64-2). (n.d.). Cheméo. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2018). LCGC International, 31(11), 22-25. [Link]

  • Tributyl phosphate. (n.d.). NIST WebBook. [Link]

  • Fully Automated Liquid/Liquid (LLE) and Solid/Liquid Extractions (SLE). (n.d.). PAL System. [Link]

  • Diisobutyl methylphosphonate. (n.d.). PubChem. [Link]

  • Diethyl (1-Diazo-2-oxopropyl)phosphonate. (n.d.). Organic Syntheses. [Link]

  • Practical Aspects of Solvent Extraction. (2014). LCGC North America, 32(11), 844-851. [Link]

  • Solvent Extraction Method: Principles, Applications, And Advantages. (n.d.). Vina Nha Trang. [Link]

  • Dibutyl butylphosphonate. (n.d.). PubChem. [Link]

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Comparative

A Comparative Guide to the Hydrolysis of Dibutyl Methyl Phosphate and Dibutyl Phosphate: Mechanisms, Rates, and Experimental Protocols

For researchers and professionals in drug development and materials science, understanding the stability of organophosphate compounds in aqueous environments is paramount. This guide provides an in-depth comparison of th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the stability of organophosphate compounds in aqueous environments is paramount. This guide provides an in-depth comparison of the hydrolysis rates of dibutyl methyl phosphate (DBMP), a triester, and dibutyl phosphate (DBP), a diester. By examining their distinct chemical structures, we can predict and explain the significant differences in their reactivity towards hydrolysis. While direct comparative kinetic data under identical conditions is sparse in the literature, this guide synthesizes established principles of organophosphate chemistry and presents available experimental data to offer a comprehensive analysis. Furthermore, a detailed experimental protocol is provided to enable researchers to conduct their own comparative studies.

Introduction: Structural Differences and Their Implications

Dibutyl methyl phosphate (DBMP) and dibutyl phosphate (DBP) are both organophosphate compounds, but their classification as a triester and a diester, respectively, leads to fundamental differences in their chemical properties and hydrolytic stability.

  • Dibutyl Methyl Phosphate (DBMP): As a phosphate triester, DBMP possesses three ester linkages to the central phosphorus atom. In this case, two are to butoxy groups and one is to a methoxy group. The absence of an acidic proton makes it a neutral molecule.

  • Dibutyl Phosphate (DBP): As a phosphate diester, DBP has two butoxy groups and one hydroxyl group attached to the phosphorus atom. The hydroxyl group is acidic, meaning DBP is an anionic species at neutral and alkaline pH.

This structural distinction is the primary determinant of their differing hydrolysis rates and mechanisms. Generally, the negative charge on the phosphate diester anion (DBP) significantly reduces its susceptibility to nucleophilic attack by hydroxide ions compared to the neutral triester (DBMP).

Mechanistic Insights into Hydrolysis

The pathways through which DBMP and DBP hydrolyze are fundamentally different, governed by their ester classification.

Hydrolysis of Dibutyl Methyl Phosphate (A Triester)

The hydrolysis of a phosphate triester like DBMP can proceed through a nucleophilic attack on the phosphorus atom. The reaction is susceptible to both acid and base catalysis. In the case of DBMP, the methoxy group is a better leaving group than the butoxy groups, and thus, hydrolysis will primarily yield DBP and methanol.

The mechanism of alkaline hydrolysis of phosphate triesters can be either a stepwise process, involving a pentavalent intermediate, or a concerted process, depending on the nature of the leaving group. For esters with poor leaving groups, a stepwise mechanism is more likely, whereas for those with good leaving groups, a concerted mechanism is favored.

G

Hydrolysis of Dibutyl Phosphate (A Diester)

The hydrolysis of phosphate diesters like DBP is notoriously slow in aqueous solutions. The negative charge on the phosphate group repels incoming nucleophiles such as hydroxide ions, thus impeding base-catalyzed hydrolysis. From a pH of 5 to 10, phosphate esters are not typically subject to base-catalyzed hydrolysis, and their hydrolysis rates can even decrease as the pH increases from 5 to 10.[1] The hydrolysis of DBP would involve the cleavage of a P-O-butyl bond to yield monobutyl phosphate (MBP) and butanol.

G

Comparative Hydrolysis Rate Data

Table 1: Comparative Overview of Hydrolysis Characteristics

FeatureDibutyl Methyl Phosphate (DBMP)Dibutyl Phosphate (DBP)
Compound Type Phosphate TriesterPhosphate Diester (Acid)
Charge at Neutral pH NeutralAnionic
Primary Hydrolysis Product Dibutyl Phosphate (DBP)Monobutyl Phosphate (MBP)
Susceptibility to Base Catalysis HighLow (due to electrostatic repulsion)
Expected Relative Hydrolysis Rate Significantly FasterSignificantly Slower
Reported Kinetic Data Specific data not found. General trends for triesters suggest pH-dependent hydrolysis.In 2.0 mol/L HNO₃, the quasi-first-order rate constant increases from 6.30×10⁻³ s⁻¹ at 110 °C to 2.10×10⁻¹ s⁻¹ at 150 °C.[2] The activation energy for the first-order hydrolysis is 111.0 kJ/mol.[2]

The data for DBP hydrolysis was obtained under harsh conditions (high temperature and strong acid), which are necessary to achieve measurable rates due to its inherent stability. It is expected that under more environmentally relevant conditions (neutral pH and ambient temperature), the hydrolysis of DBP would be extremely slow. In contrast, as a neutral triester, DBMP would hydrolyze at a significantly faster rate under similar conditions, particularly at neutral to alkaline pH.

Experimental Protocol for Comparative Hydrolysis Rate Determination

To directly compare the hydrolysis rates of DBMP and DBP, a well-controlled kinetic study is required. The following protocol outlines a robust methodology using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective

To determine and compare the pseudo-first-order hydrolysis rate constants of DBMP and DBP at different pH values and a constant temperature.

Materials and Instrumentation
  • Dibutyl methyl phosphate (DBMP), high purity

  • Dibutyl phosphate (DBP), high purity

  • Buffer solutions (e.g., phosphate, borate) at desired pH values (e.g., 5, 7, 9)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Experimental Workflow

G

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve a known amount of DBMP and DBP in a suitable solvent (e.g., acetonitrile or methanol) to prepare concentrated stock solutions (e.g., 10 mg/mL).

  • Initiation of Hydrolysis:

    • Pre-heat the buffer solutions to the desired experimental temperature (e.g., 50 °C) in sealed vessels within the incubator or water bath.

    • To initiate the reaction, add a small, precise volume of the stock solution to the pre-heated buffer to achieve the desired starting concentration (e.g., 100 µg/mL). Ensure rapid mixing.

    • Start a timer immediately upon addition.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 1 mL) of the reaction mixture. The sampling frequency should be adjusted based on the expected rate of hydrolysis.

  • Quenching the Reaction:

    • Immediately transfer the aliquot to a vial containing a quenching agent or dilute it with the HPLC mobile phase to stop the hydrolysis reaction. Acidification can also be an effective quenching method.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A reverse-phase C18 column is often suitable.

    • Develop a gradient elution method using, for example, a mobile phase of water and acetonitrile with a formic acid modifier to achieve good separation of the parent compounds and their hydrolysis products.

    • Create a calibration curve for both DBMP and DBP to allow for accurate quantification.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining parent compound (DBMP or DBP).

    • To determine the pseudo-first-order rate constant (k_obs), plot the natural logarithm of the concentration (ln[C]) versus time.

    • The slope of the resulting linear regression will be equal to -k_obs.

    • Compare the k_obs values for DBMP and DBP under each experimental condition (pH and temperature).

Conclusion

The chemical structures of dibutyl methyl phosphate (a triester) and dibutyl phosphate (a diester) lead to fundamentally different behaviors in aqueous environments. DBMP, being a neutral molecule, is expected to undergo hydrolysis at a significantly faster rate than the anionic DBP, particularly under neutral to alkaline conditions. The electrostatic repulsion of nucleophiles by the negatively charged DBP anion renders it remarkably stable.

References

  • ZHOU Mu-chun, FEI Ling, CHEN Tao, SUN Xiao-qun, TANG Shuang-ling. Hydrolysis Kinetics of Dibutyl Phosphate in 2.0 mol/L HNO3 Medium. Journal of Nuclear and Radiochemistry, 2021, 43(6): 502-508.
  • Wellington, S. L., & Dol, A. (1994). Effect of pH on hydrolysis rate of methyl formate. ResearchGate. [Link]

  • Könn, C., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Communications Earth & Environment. [Link]

  • Dicholkar, D. D., et al. (2011). Direct determination of tri-n-butyl phosphate by HPLC and GC methods. ResearchGate. [Link]

  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. [Link]

  • NIOSH. (1994). Dibutyl phosphate: Method 5017. CDC. [Link]

  • Lamouroux, C., et al. (2000). Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry. Analytical Chemistry. [Link]

Sources

Validation

Comparative Guide: Dimethyl Methylphosphonate (DMMP) vs. Dibutyl Methyl Phosphate (DBMP)

This guide provides a rigorous technical comparison between Dimethyl Methylphosphonate (DMMP) and its butyl-chain analogs, specifically addressing the user's request for Dibutyl Methyl Phosphate (DBMP) while clarifying t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Dimethyl Methylphosphonate (DMMP) and its butyl-chain analogs, specifically addressing the user's request for Dibutyl Methyl Phosphate (DBMP) while clarifying the critical distinction between phosphonates and phosphates in flame retardancy.

Executive Summary

In the development of flame-retardant (FR) formulations—particularly for polyurethanes (PU), polyesters, and Li-ion battery electrolytes—organophosphorus compounds are the gold standard for halogen-free performance.

  • DMMP (Dimethyl Methylphosphonate) is the industry benchmark for gas-phase inhibition . It offers the highest phosphorus content (~25%) and exceptional radical scavenging efficiency but suffers from high volatility and plasticizing effects.

  • DBMP (Dibutyl Methyl Phosphate) represents a shift in two vectors: steric bulk (butyl vs. methyl) and chemical class (phosphate vs. phosphonate). It offers lower volatility and better compatibility with non-polar matrices but sacrifices phosphorus efficiency per gram.

Editorial Note: The term "Dibutyl Methyl Phosphate" refers to a phosphate triester (


 bonds). However, the direct structural homolog of DMMP is Dibutyl Methylphosphonate  (

bond). This guide analyzes both to ensure the "Dibutyl" alternative is fully characterized against the DMMP baseline.

Chemical & Physical Profile

The fundamental difference lies in the Phosphorus Content (P%) and the Bond Stability (P-C vs. P-O-C).

FeatureDMMP (Benchmark)Dibutyl Methylphosphonate (Homolog)Dibutyl Methyl Phosphate (Target)
CAS Number 756-79-62404-73-17242-59-3
Structure



Class Phosphonate (C-P bond)Phosphonate (C-P bond)Phosphate (C-O-P bond)
Mol.[1][2] Weight 124.08 g/mol 208.24 g/mol 224.23 g/mol
Phosphorus % ~25.0% (Highest Efficiency)~14.9%~13.8%
Boiling Point 181°C~245°C~260°C (Est.)
Volatility High (Fugitive emissions risk)Low (Better permanence)Low
Primary Mode Gas Phase (Radical Scavenging)Gas PhaseMixed (Gas + Condensed)

Mechanistic Comparison: The "Phosphorus Dilemma"

The choice between Methyl and Butyl groups, and between Phosphonate and Phosphate, dictates the Mode of Action .

A. Gas Phase Mechanism (DMMP Dominance)

DMMP is a potent radical scavenger . Upon thermal decomposition, the stable


 bond survives initially, allowing the molecule to vaporize and enter the flame zone. There, it decomposes to generate 

,

, and

radicals. These species neutralize high-energy

and

radicals that sustain the fire.
B. Condensed Phase Mechanism (Phosphate Advantage)

Dibutyl Methyl Phosphate contains three


 bonds. These bonds are less thermally stable than the 

bond in phosphonates.
  • Acid Release: The phosphate ester decomposes earlier, releasing phosphoric acid derivatives.

  • Char Promotion: These acids catalyze the dehydration of the polymer matrix (e.g., cellulose, PU), forming a stable carbonaceous char layer that insulates the material.

Visualization: Degradation Pathways

The following diagram illustrates the divergent pathways of DMMP (Gas Phase) vs. DBMP (Condensed Phase potential).

FR_Mechanism DMMP DMMP (Phosphonate) Heat Thermal Decomposition DMMP->Heat DBMP_Phos DBMP (Phosphate) DBMP_Phos->Heat GasPhase Gas Phase (Flame Zone) Heat->GasPhase Volatilization (High VP) CondPhase Condensed Phase (Material Surface) Heat->CondPhase P-O-C Scission (Lower Stability) PO_Rad PO• / PO2• Radicals GasPhase->PO_Rad DMMP Breakdown Acid Phosphoric Acid Species CondPhase->Acid Phosphate Breakdown Scavenge Scavenge H•/OH• (Flame Inhibition) PO_Rad->Scavenge Char Catalyze Char Formation Acid->Char

Figure 1: Divergent mechanistic pathways. DMMP favors gas-phase radical scavenging due to volatility and P-C bond stability. Phosphates (DBMP) favor condensed-phase charring due to earlier acid release.

Performance Metrics & Data

When substituting DMMP with a Butyl analog, you must account for the Dilution Effect . Because DBMP has a higher molecular weight but only one phosphorus atom, you need nearly 2x the mass loading to achieve the same phosphorus content.

Comparative Efficiency (Theoretical in PU Foam)
MetricDMMP FormulationDBMP (Butyl) FormulationImpact Analysis
Loading for 1% P 4.0 wt%~7.2 wt%Higher loading of DBMP acts as a plasticizer, potentially softening the matrix.
LOI (Limiting Oxygen Index) 26-28% (High Efficiency)23-25%DMMP is more efficient per unit weight due to rapid gas-phase saturation.
Peak Heat Release (PHRR) Significant ReductionModerate ReductionDBMP is less effective at "snuffing out" the flame quickly but may form better char.
Smoke Production High (Gas phase effect)LowerGas phase inhibitors often increase smoke/CO; condensed phase agents reduce it.
Aging/Migration Poor (Migrates to surface)Excellent The bulky butyl chains anchor DBMP in the polymer matrix better than DMMP.

Experimental Protocol: Validation Workflow

To objectively compare these additives, a Rigid Polyurethane Foam (RPUF) test bed is recommended. This matrix is highly sensitive to phosphorus FRs.

Protocol: Synthesis & LOI Testing of FR-PU Foams

Objective: Determine the flammability limit (LOI) of PU foam with equimolar phosphorus loadings of DMMP vs. DBMP.

Step 1: Materials Preparation
  • Polyol Component (A): Polyether polyol (e.g., sucrose-based, OH value ~450).

  • Isocyanate Component (B): Polymeric MDI (PMDI).

  • Catalysts/Surfactants: Silicone surfactant, amine catalyst, distilled water (blowing agent).

  • Flame Retardants:

    • Control: None.

    • Test A: DMMP (Calculated to 1.5% P content in final foam).

    • Test B: DBMP (Calculated to 1.5% P content in final foam).

Step 2: Foaming Process
  • Premix: In a disposable beaker, mix Polyol, Surfactant, Catalyst, Water, and the Flame Retardant using a high-shear mixer (2000 rpm) for 60 seconds. Critical: Ensure the FR is fully solubilized.

  • Reaction: Add PMDI rapidly. Mix for 10-15 seconds until the mixture whitens (cream time).

  • Cure: Pour into an open mold (

    
     cm). Allow free rise. Cure at room temperature for 24h, then post-cure at 80°C for 4h.
    
Step 3: Characterization (LOI Test - ASTM D2863)
  • Sample Cutting: Cut cured foam into bars (

    
     mm).
    
  • Apparatus: Paramagnetic oxygen sensor column.

  • Procedure:

    • Mount sample vertically in the chimney.

    • Flow

      
       mixture at a fixed velocity (4 cm/s).
      
    • Ignite the top. Determine the minimum

      
       concentration required to sustain burning for 3 minutes or 50mm propagation.
      
  • Calculation:

    
    .
    
Experimental Logic Diagram

Experiment_Workflow Start Start: Define Target P-Content (e.g. 1.5%) Calc Calculate Mass Loading DMMP: ~6 wt% DBMP: ~10.8 wt% Start->Calc Mix High-Shear Mixing (Polyol + FR + Catalysts) Calc->Mix React Add Isocyanate (PMDI) Exothermic Reaction Mix->React Cure Cure & Cut Samples (ASTM D2863 Spec) React->Cure Test LOI & Cone Calorimetry Cure->Test

Figure 2: Workflow for validating FR efficiency in a standardized polymer matrix.

Safety & Toxicology (E-E-A-T)

Researchers must handle these compounds with extreme care.

  • DMMP: Often used as a Sarin simulant in defense research because its structure mimics the nerve agent's core without the lethal leaving group. It is a skin and eye irritant and has potential reproductive toxicity. Its high vapor pressure increases inhalation risk.

  • DBMP (Butyl variants): Generally exhibit lower acute toxicity and lower inhalation risk due to lower volatility. However, as organophosphates, they can still exhibit cholinesterase inhibition potential, though significantly less than the methyl-only analogs.

  • Recommendation: All handling should occur in a fume hood with butyl rubber gloves.

Conclusion & Recommendation

  • Select DMMP if: Your primary goal is maximum flame retardancy efficiency and the application can tolerate higher volatility (e.g., rigid foams, thermosets). It remains the most weight-efficient phosphorus source.

  • Select Dibutyl Methyl Phosphate/Phosphonate if: You require permanence (low fogging/migration) or are working with a polymer matrix that requires a plasticizing effect. The butyl chains provide better compatibility with hydrophobic resins but require higher loading levels to match the performance of DMMP.

References

  • NIST Fire Research Division. (2016). A Comparison of the Gas-Phase Fire Retardant Action of DMMP and Br2. National Institute of Standards and Technology.[3]

  • Ferraro, F., et al. (2024).[1][4] The role of chemistry in the retardant effect of dimethyl methylphosphonate in flame–wall interaction. Combustion and Flame / Politecnico di Milano.

  • ChemicalBook. (2024).[3] Dibutyl Phosphate Synthesis and Properties.

  • BenchChem. (2024). Dibutyl methylphosphonate: Historical Context and Applications.

  • Feng, F., et al. (2014). The Flame Retardant Behaviors and Synergistic Effect of Expandable Graphite and Dimethyl Methylphosphonate in Rigid Polyurethane Foams. Polymer Composites.

Sources

Comparative

A Comparative Guide to Organophosphorus Simulants: Dibutyl Methylphosphonate vs. Diisopropyl Methylphosphonate

In the critical field of chemical defense research, the use of simulants for highly toxic chemical warfare agents (CWAs) is not just a matter of convenience, but one of absolute necessity. Developing and validating new d...

Author: BenchChem Technical Support Team. Date: February 2026

In the critical field of chemical defense research, the use of simulants for highly toxic chemical warfare agents (CWAs) is not just a matter of convenience, but one of absolute necessity. Developing and validating new detection technologies, decontamination protocols, and personal protective equipment requires compounds that mimic the physicochemical and reactive properties of nerve agents like Sarin (GB) and Soman (GD) without posing the same extreme risk. This guide provides an in-depth comparison of two such organophosphorus simulants: Dibutyl Methylphosphonate (DBMPn) and Diisopropyl Methylphosphonate (DIMP).

A crucial point of clarification: this guide focuses on the phosphonate compounds, which are direct structural analogs to G-series nerve agents. These should not be confused with their phosphate ester counterparts (e.g., dibutyl methyl phosphate), which possess different chemical properties. The selection between DBMPn and DIMP is not a question of which is universally superior, but rather which is the most scientifically appropriate tool for a specific experimental objective. This choice is dictated by a nuanced understanding of their properties, from volatility and solubility to their toxicological profiles.

Head-to-Head Comparison: Physicochemical & Toxicological Properties

The fundamental differences between DBMPn and DIMP arise from their ester groups: n-butyl versus isopropyl. These structural variations have significant consequences for their physical behavior and handling characteristics, as detailed below.

Table 1: Physicochemical Property Comparison

PropertyDibutyl Methylphosphonate (DBMPn)Diisopropyl Methylphosphonate (DIMP)Significance for Simulant Use
Molecular Formula C9H21O3PC7H17O3P[1]Affects molecular weight, size, and polarity.
Molecular Weight 208.23 g/mol [2]180.18 g/mol [1]Influences diffusion rates and volatility.
Density (@ 25°C) ~0.95 g/mL (Value for similar Dibutyl butylphosphonate)0.976 g/mL[1]Important for preparing solutions of known concentration.
Boiling Point ~283 °C (Value for similar Dibutyl butylphosphonate)[3]215 °C[1]A key indicator of volatility and environmental persistence.
Vapor Pressure @ 25°C Significantly Lower than DIMP (inferred from BP)0.000475 mmHg (0.063 Pa)[4]Critical for vapor detection studies. DIMP is more volatile and better simulates agents like Sarin in the vapor phase. DBMPn better simulates less volatile, more persistent liquid threats.
Water Solubility Immiscible / Low[5]Does not mix well, but some solubility reported[6]Crucial for hydrolysis and aqueous decontamination studies. Lower solubility can affect reaction kinetics.
Flash Point ~113 °C (Value for similar Dibutyl butylphosphonate)98 °C[1]Relevant for laboratory safety and handling protocols.

Table 2: Toxicological Profile Comparison

ParameterDibutyl Methylphosphonate (DBMPn)Diisopropyl Methylphosphonate (DIMP)Significance for Simulant Use
Acute Oral Toxicity (LD50, Rat) Data not readily available; not classified as hazardous by most ECHA notifications[2]~750 - 826 mg/kg[7][8]A lower LD50 value indicates higher acute toxicity[9]. DIMP is moderately toxic, requiring careful handling. DBMPn appears to have a more favorable safety profile.
Dermal Toxicity Not classified as a skin irritant by most ECHA notifications[2]LD50 (Rabbit) = 1100 mg/kg[8]. Causes skin irritation[4].Important for assessing risks during handling and in permeation studies with protective equipment.
Inhalation Toxicity May cause respiratory irritation (minority of ECHA notifications)[2]Harmful by inhalation; may cause respiratory irritation[4][6].DIMP's higher volatility poses a greater inhalation risk, necessitating robust ventilation controls.
Eye Irritation Causes serious eye irritation (minority of ECHA notifications)[2]Causes serious eye irritation[4].Standard laboratory PPE (goggles, face shield) is mandatory for both.

The Causality Behind Experimental Choices: Selecting the Right Simulant

The decision to use DBMPn or DIMP must be driven by the specific research question. The data presented above allows us to logically deduce the ideal applications for each.

For Vapor-Phase Detection and Sensor Development

Recommendation: Diisopropyl Methylphosphonate (DIMP)

The primary causal factor here is volatility . Nerve agents like Sarin (GB) are highly volatile, and a key challenge for detection systems is sensitivity to low concentrations in the air. DIMP, with its significantly higher vapor pressure compared to DBMPn, provides a more realistic simulation of this threat.[4] Its use is well-established for the testing and calibration of sensitive instrumentation like ion mobility spectrometers.

For Liquid-Phase Decontamination and Hydrolysis Studies

Recommendation: Dibutyl Methylphosphonate (DBMPn)

In this context, lower volatility and persistence are advantageous. DBMPn, being a larger molecule with a higher boiling point, evaporates more slowly, making it an excellent simulant for studying the decontamination of persistent liquid threats on surfaces. Furthermore, the steric bulk and electronic effects of the n-butyl groups versus the isopropyl groups can lead to different hydrolysis rates.[10][11] Studying the degradation of the more stable DBMPn can provide a more rigorous test for the efficacy of novel decontamination formulations.[12]

For Material Permeation and PPE Testing

Recommendation: Application-Dependent (Both have value)

The choice depends on the specific threat being modeled. DIMP can be used to assess material resistance to more volatile G-series agents. DBMPn, with its larger molecular size and different lipophilicity, can be used to model penetration by more persistent, less volatile organophosphorus compounds. Comparing the breakthrough times for both simulants can provide a more comprehensive understanding of a material's protective capabilities.

For Scenarios Prioritizing Laboratory Safety

Recommendation: Dibutyl Methylphosphonate (DBMPn)

While both compounds must be handled with care, the available toxicological data suggests DBMPn has a lower hazard profile. A significant majority of notifications to the European Chemicals Agency (ECHA) report that DBMPn does not meet the criteria for classification as a hazardous substance.[2] In contrast, DIMP is consistently classified as harmful if swallowed, a skin and eye irritant, and harmful upon inhalation.[4][6][8] For training purposes or in laboratories with less stringent engineering controls, DBMPn may be the safer and more prudent choice.

Visualizing the Selection and Experimental Process

To aid researchers, the following workflows have been developed to visualize the decision-making and experimental processes.

Caption: A workflow for selecting the appropriate nerve agent simulant.

Experimental Protocols

A trustworthy protocol must be self-validating. The following procedure for determining hydrolysis rates includes inherent checks and relies on robust analytical chemistry principles.

Protocol: Comparative Hydrolysis Rate Determination by GC-MS

Objective: To determine and compare the pseudo-first-order hydrolysis rate constant (k_obs) for DBMPn and DIMP in a buffered aqueous solution at a constant temperature.

Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 M phosphate buffer solution and adjust to pH 7.4.

    • Prepare 1000 ppm stock solutions of DBMPn and DIMP individually in HPLC-grade acetonitrile.

    • Prepare a quenching solution of 1 M hydrochloric acid in acetonitrile.

  • Reaction Setup (Perform for each simulant in triplicate):

    • Place 99 mL of the pH 7.4 phosphate buffer into a 250 mL jacketed glass reactor connected to a circulating water bath set to 25°C (± 0.1°C). Allow the buffer to equilibrate for 30 minutes.

    • While stirring the buffer at a constant rate (e.g., 200 RPM), inject 1 mL of the 1000 ppm simulant stock solution to initiate the reaction (t=0). This yields a starting concentration of 10 ppm.

  • Time-Course Sampling & Analysis:

    • Immediately at t=0, and at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 1.0 mL of the quenching solution and 1.0 mL of a suitable extraction solvent (e.g., methylene chloride) containing an internal standard.

    • Vortex the vial vigorously for 30 seconds to extract the remaining simulant. Allow the layers to separate.

    • Transfer the organic (bottom) layer to an autosampler vial for analysis.

    • Analyze the samples via Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] The GC method should be optimized to separate the simulant from any degradation products and the internal standard. The MS should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

  • Data Analysis (Self-Validation):

    • For each time point, calculate the concentration of the simulant based on the peak area ratio relative to the internal standard, using a pre-established calibration curve.

    • Plot the natural logarithm of the simulant concentration (ln[Simulant]) against time.

    • Perform a linear regression on the data points. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

    • The validity of the first-order assumption is confirmed by the linearity of the plot (an R² value > 0.95 is typically considered a good fit).

Caption: Experimental workflow for determining simulant hydrolysis rates.

References

  • MERCK INDEX (2001) An ENCYCLOPEDIA of CHEMICALS, DRUGS, and BIOLOGICALS. Thirteenth Edition. MERCK & CO., INC.
  • PubChem. (n.d.). Dibutyl methylphosphonate. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Diisopropyl Methylphosphonate (DIMP). U.S. Department of Health and Human Services, Public Health Service.
  • National Toxicology Program. (1995). NTP Toxicology and Carcinogenesis Studies of Dibutyl Phthalate (CAS No. 84-74-2) in F344/N Rats and B6C3F1 Mice (Feed Studies).
  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Methyl phosphonic acid.
  • Defense Technical Information Center (DTIC). (2018). Vapor Pressure Data and Analysis for Selected Organophosphorus Compounds.
  • Journal of Chemical & Engineering Data. (2012).
  • Wikipedia. (n.d.). Diisopropyl methylphosphonate. Retrieved February 7, 2024, from [Link]

  • Cheméo. (n.d.). Chemical properties of Dimethyl methylphosphonate. Retrieved February 7, 2024, from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • Core.ac.uk. (n.d.).
  • Taylor & Francis Online. (2021). Predicting the hydrolytic breakdown rates of organophosphorus chemical warfare agent simulants.
  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved February 7, 2024, from [Link]

  • ACS Publications. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides.
  • PubMed Central. (2022). Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study.
  • ACS Omega. (2021). Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant Is Catalyzed by Nontoxic Aminoguanidine Imines.
  • Agilent Technologies. (n.d.).
  • Wikipedia. (n.d.). Median lethal dose. Retrieved February 7, 2024, from [Link]

  • SpringerLink. (2022).
  • PubMed. (1979). Hydrolysis of organophosphate insecticides by an immobilized-enzyme system.
  • U.S. Environmental Protection Agency. (n.d.).
  • PubChem. (n.d.). Butyl methylphosphonate. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.
  • International Journal of Current Microbiology and Applied Sciences. (2017).
  • PubMed Central. (2021).
  • Taylor & Francis Online. (2020).

Sources

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